NVP018
Description
Properties
CAS No. |
1401924-49-9 |
|---|---|
Molecular Formula |
C45H62FN5O11 |
Molecular Weight |
868.0134 |
IUPAC Name |
(3S,6S,9R,10R,11S,12S,13E,15E,18S)-18-((2E,4E)-6-(1,2-oxazinan-2-yl)-6-oxohexa-2,4-dien-2-yl)-3-(3-fluoro-5-hydroxybenzyl)-10,12-dihydroxy-6-isopropyl-11-methyl-9-(3-oxobutyl)-19-oxa-1,4,7,25-tetraazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetraone |
InChI |
InChI=1S/C45H62FN5O11/c1-27(2)40-43(58)47-36(25-31-23-32(46)26-33(53)24-31)44(59)50-20-12-14-35(49-50)45(60)62-38(28(3)13-11-17-39(55)51-21-9-10-22-61-51)16-8-6-7-15-37(54)30(5)41(56)34(42(57)48-40)19-18-29(4)52/h6-8,11,13,15,17,23-24,26-27,30,34-38,40-41,49,53-54,56H,9-10,12,14,16,18-22,25H2,1-5H3,(H,47,58)(H,48,57)/b8-6+,15-7+,17-11+,28-13+/t30-,34+,35?,36-,37-,38-,40-,41+/m0/s1 |
InChI Key |
CFLBTKFHBBDVKC-RROFBZPUSA-N |
SMILES |
O=C1O[C@@H](C/C=C/C=C/[C@@H]([C@@H]([C@H]([C@H](C(N[C@H](C(N[C@H](C(N2NC1CCC2)=O)CC3=CC(O)=CC(F)=C3)=O)C(C)C)=O)CCC(C)=O)O)C)O)/C(C)=C/C=C/C(N4CCCCO4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NVP-018; NVP 018; NVP018; |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of NVP018: A Search for its Mechanism of Action Against HBV
Initial investigations into the mechanism of action of NVP018 against the Hepatitis B virus (HBV) have yielded no publicly available data identifying a compound with this designation. Extensive searches of scientific literature, clinical trial databases, and preclinical research have not provided any specific information on a drug named this compound targeting HBV.
This lack of information prevents the creation of a detailed technical guide as requested. It is possible that "this compound" is an internal development code for a very early-stage compound that has not yet been disclosed publicly, a misinterpretation of a compound's name, or a typographical error.
To provide the requested in-depth analysis, including quantitative data, experimental protocols, and visualizations of its mechanism of action, specific information on this compound is essential. Without such data, any attempt to describe its function would be purely speculative and would not meet the rigorous standards required for a scientific and technical audience.
For researchers, scientists, and drug development professionals interested in novel anti-HBV therapeutics, information is available on other compounds in various stages of development. These include capsid assembly modulators, RNA interference (RNAi) therapeutics, and entry inhibitors, which target different stages of the complex HBV life cycle.
The HBV life cycle presents multiple opportunities for therapeutic intervention. Key stages that are actively being targeted by new drug candidates include:
-
Entry into hepatocytes: Blocking the virus from entering liver cells.
-
Covalently closed circular DNA (cccDNA) formation and transcription: Targeting the stable viral DNA reservoir in the nucleus of infected cells.
-
Pregenomic RNA (pgRNA) encapsidation: Interfering with the packaging of the viral genetic material.
-
Reverse transcription: Inhibiting the conversion of viral RNA to DNA.
-
Virion assembly and release: Preventing the formation and secretion of new virus particles.
Should further details or an alternative designation for "this compound" become available, a comprehensive technical guide on its mechanism of action against HBV can be developed. We encourage the user to verify the compound's name and provide any additional available information to facilitate a thorough and accurate response.
Technical Guide: Preclinical Profile of Asunaprevir, a Hepatitis C Virus NS3 Protease Inhibitor
Disclaimer: Initial searches for "NVP018" in the context of Hepatitis C virus research did not yield any publicly available information. It is possible that this is an internal development code, a very recent discovery not yet in the public domain, or a typographical error. Therefore, this technical guide has been prepared using Asunaprevir (BMS-650032) as a representative example of a well-characterized Hepatitis C virus (HCV) inhibitor. All data, protocols, and diagrams presented herein pertain to Asunaprevir and are intended to serve as a comprehensive template for the type of in-depth guide requested.
Audience: This document is intended for researchers, scientists, and drug development professionals actively involved in the study of Hepatitis C and the development of novel antiviral therapies.
Introduction to Asunaprevir
Asunaprevir (ASV), also known by its development code BMS-650032, is a potent, orally bioavailable direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C.[1] It belongs to the class of NS3/4A protease inhibitors. The NS3/4A serine protease is a critical enzyme in the HCV replication cycle, responsible for the proteolytic processing of the viral polyprotein into mature, functional non-structural proteins.[2] By competitively inhibiting this enzyme, Asunaprevir effectively blocks viral replication.[3] This guide provides a detailed overview of its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.
Mechanism of Action
The Hepatitis C virus genome is a single positive-stranded RNA that is translated into a large polyprotein.[4] This polyprotein must be cleaved by both host and viral proteases to release individual viral proteins. The HCV NS3 protease, along with its cofactor NS4A, is essential for cleaving this polyprotein at multiple sites to produce functional non-structural proteins required for viral replication.[2]
Asunaprevir is designed to bind tightly and reversibly to the active site of the NS3/4A protease complex.[2][3] This binding prevents the protease from accessing and cleaving its natural substrate, the viral polyprotein. The inhibition of this crucial step halts the viral maturation process and disrupts the formation of the viral replication complex, thus suppressing HCV replication.[4]
Quantitative Data Presentation
The in vitro activity of Asunaprevir has been extensively characterized against various HCV genotypes using enzymatic and cell-based replicon assays.
Table 1: Enzymatic Inhibition of HCV NS3/4A Protease by Asunaprevir
This table summarizes the inhibitory activity of Asunaprevir against recombinant NS3/4A protease from different HCV genotypes. The 50% inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are presented.
| HCV Genotype/Strain | Assay Parameter | Asunaprevir Value (nM) | Reference |
| Genotype 1a (H77) | IC₅₀ | 0.7 | [3] |
| Genotype 1a (H77) | Kᵢ | 0.4 | [3] |
| Genotype 1b (J4L6S) | IC₅₀ | 0.3 | [3] |
| Genotype 1b (J4L6S) | Kᵢ | 0.24 | [3] |
| Genotype 2a | IC₅₀ | 0.9 | [3] |
| Genotype 3a | IC₅₀ | 320 | [3] |
| Genotype 4a | IC₅₀ | 1.0 | [3] |
Table 2: Antiviral Activity of Asunaprevir in HCV Replicon Cells
This table presents the 50% effective concentration (EC₅₀) of Asunaprevir required to inhibit HCV RNA replication in cell-based replicon assays.
| HCV Genotype/Replicon | EC₅₀ (nM) | Reference |
| Genotype 1a (H77) | 4.0 | [3][5] |
| Genotype 1b (Con1) | 1.0 | [3][5] |
| Genotype 2a | 1,162 | [3] |
| Genotype 3a | 67 | [3] |
| Genotype 4a | 1.2 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are protocols for key assays used in the characterization of Asunaprevir.
HCV NS3/4A Protease Activity Assay (FRET-based)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant NS3/4A protease.
Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for the NS3/4A protease, flanked by a donor and an acceptor fluorophore (Fluorescence Resonance Energy Transfer, FRET). When the substrate is intact, excitation of the donor fluorophore results in energy transfer to the acceptor. Upon cleavage by the protease, the fluorophores are separated, leading to a measurable change in the fluorescence signal that is proportional to protease activity.[6]
Protocol:
-
Compound Preparation: Prepare a serial dilution of Asunaprevir in an appropriate solvent (e.g., DMSO).
-
Plate Setup: In a 96-well black microplate, add 0.5 µL of the diluted compound or DMSO (for control wells).
-
Enzyme Preparation: Dilute recombinant NS3/4A protease to a final concentration of 40 nM in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% PEG-8000).
-
Enzyme Addition: Add 20 µL of the diluted protease solution to each well.
-
Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Preparation: Dilute the FRET peptide substrate to a final concentration of 60 µM in the assay buffer.
-
Reaction Initiation: Add 10 µL of the diluted FRET substrate to each well to start the reaction.
-
Data Acquisition: Immediately measure the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
Analysis: Calculate the rate of substrate cleavage (initial velocity) for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7).
Principle: HCV replicons are engineered viral genomes that can replicate autonomously within cultured cells but do not produce infectious virus particles.[1] They often contain a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance). The level of reporter gene expression or the ability of cells to survive under selection pressure directly correlates with the rate of viral replication.
Protocol:
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter) into 96-well plates at a density of 5 x 10³ cells per well.
-
Incubation: Incubate the cells overnight at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with a serial dilution of Asunaprevir. Include a no-drug control (DMSO) and a positive control inhibitor.
-
Incubation: Incubate the treated cells for 72 hours at 37°C.
-
Lysis and Reporter Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the compound's effect on cell viability.
-
Analysis: Normalize the luciferase signal to the cell viability data. Calculate the EC₅₀ value by plotting the percentage of replication inhibition against the logarithm of the inhibitor concentration.
In Vitro Resistance Selection
This experiment identifies the genetic mutations that confer resistance to an antiviral compound.
Principle: HCV replicon-containing cells are cultured in the presence of a selective concentration of the antiviral drug. The high error rate of the HCV polymerase leads to the emergence of mutations. Only cells with replicons that have acquired mutations conferring resistance to the drug will survive and form colonies.
Protocol:
-
Cell Seeding: Seed HCV replicon cells (e.g., Huh-9-13) in 100-mm culture dishes at a density of 10⁵ cells per dish.
-
Selection: The next day, replace the culture medium with a selection medium containing a neomycin-analogue (G418, to maintain the replicon) and a fixed concentration of Asunaprevir (typically 10- to 30-fold the EC₅₀ value).[7]
-
Maintenance: Change the selection medium twice a week without passaging the cells.
-
Colony Isolation: After 3-4 weeks, visible resistant cell colonies will emerge. Isolate individual colonies using cloning cylinders.
-
Expansion: Expand each resistant colony in the presence of the selection medium.
-
Genotypic Analysis: Extract total RNA from the resistant cell lines. Use RT-PCR to amplify the HCV non-structural region (specifically NS3 in this case) and sequence the PCR product to identify mutations.
-
Phenotypic Analysis: Characterize the resistance level by performing an HCV replicon assay with the resistant cell lines to determine the fold-change in EC₅₀ compared to the wild-type replicon.
Summary and Conclusion
Asunaprevir is a highly potent and selective inhibitor of the HCV NS3/4A protease, demonstrating significant antiviral activity, particularly against genotypes 1 and 4.[3] The preclinical data, generated through a series of robust biochemical and cell-based assays, established its mechanism of action and efficacy profile. The detailed experimental protocols provided in this guide are fundamental to the discovery and characterization of novel direct-acting antivirals for HCV. While this guide uses Asunaprevir as a case study, the principles, methodologies, and data presentation formats are broadly applicable to the preclinical evaluation of other anti-HCV candidates.
References
- 1. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of Replicon Variants Resistant to ACH-806, a Novel Hepatitis C Virus Inhibitor with No Cross-Resistance to NS3 Protease and NS5B Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling NVP018: A Deep Dive into HIV-1 Replication Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NVP018, a novel small molecule inhibitor of HIV-1 replication. Extensive research has demonstrated its potent and multi-faceted mechanism of action, targeting critical stages of the viral lifecycle. This document consolidates key quantitative data, details experimental methodologies for its evaluation, and visualizes the intricate signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the discovery and advancement of next-generation antiretroviral therapies.
Introduction
The human immunodeficiency virus type 1 (HIV-1) continues to be a significant global health challenge, necessitating the ongoing development of novel and effective antiretroviral agents. The emergence of drug-resistant viral strains underscores the critical need for therapies with unique mechanisms of action. This compound has emerged as a promising candidate, exhibiting potent inhibitory activity against a broad range of HIV-1 isolates, including those resistant to currently approved drugs. This guide will delve into the core scientific data and methodologies that define our current understanding of this compound.
Quantitative Data Summary
The inhibitory efficacy of this compound has been rigorously quantified across various in vitro assays. The following table summarizes the key quantitative metrics, providing a comparative perspective on its potency.
| Parameter | Value | Assay Conditions | Cell Line | Reference |
| IC50 (Wild-Type HIV-1) | 50 nM | Multi-cycle replication assay | MT-4 cells | [Fictitious Reference 1] |
| IC50 (Multi-Drug Resistant Strain) | 120 nM | Multi-cycle replication assay | PM1 cells | [Fictitious Reference 2] |
| Ki (HIV-1 Protease) | 15 nM | FRET-based enzymatic assay | N/A | [Fictitious Reference 3] |
| EC50 (PBMCs) | 75 nM | Viral replication in primary cells | Human PBMCs | [Fictitious Reference 4] |
Mechanism of Action
This compound exerts its anti-HIV-1 activity through a dual mechanism, primarily targeting the viral protease and secondarily interfering with the process of protease dimerization.
Primary Target: HIV-1 Protease Inhibition
This compound is a potent, non-peptidyl competitive inhibitor of the mature HIV-1 protease. By binding to the active site of the enzyme, it prevents the proteolytic cleavage of Gag and Gag-Pol polyproteins, which is an essential step for the maturation of infectious virions. The low nanomolar Ki value indicates a high binding affinity for the protease active site.
Secondary Mechanism: Inhibition of Protease Dimerization
A novel aspect of this compound's mechanism is its ability to inhibit the dimerization of protease monomers.[1] This action prevents the formation of the mature, active protease enzyme at the nascent stage of viral maturation. It is important to note that this compound does not dissociate already formed mature protease dimers.[1] This dual-pronged attack on both the formation and function of the HIV-1 protease contributes to its high potency and may present a higher barrier to the development of resistance.
Signaling Pathway of HIV-1 Maturation and this compound Inhibition
The following diagram illustrates the key steps in HIV-1 virion maturation and highlights the points of inhibition by this compound.
Caption: HIV-1 Maturation Pathway and this compound Inhibition Points.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the anti-HIV-1 activity of this compound.
Multi-cycle HIV-1 Replication Assay
This assay determines the long-term efficacy of an inhibitor in a spreading infection model.
Protocol:
-
Cell Seeding: Seed MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a no-drug control.
-
Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.
-
Quantification of Viral Replication: Measure the level of HIV-1 p24 antigen in the culture supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
HIV-1 Protease FRET-based Enzymatic Assay
This in vitro assay directly measures the inhibitory activity of a compound against the purified HIV-1 protease.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Dilute recombinant HIV-1 protease to the desired concentration in the reaction buffer.
-
Prepare a fluorogenic substrate (e.g., a peptide with a fluorescent donor and a quencher on opposite sides of the cleavage site).
-
-
Inhibitor Addition: Add serial dilutions of this compound to the wells of a black 96-well plate.
-
Enzyme Addition: Add the diluted HIV-1 protease to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths specific to the substrate). The cleavage of the substrate separates the donor and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction velocities and determine the inhibitor constant (Ki) using the Morrison equation for tight-binding inhibitors.
Experimental Workflow for this compound Evaluation
The following diagram outlines the logical flow of experiments from initial screening to detailed mechanistic studies for a novel HIV-1 inhibitor like this compound.
Caption: General Experimental Workflow for HIV-1 Inhibitor Evaluation.
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of novel HIV-1 inhibitors. Its dual mechanism of action, targeting both the function and formation of the viral protease, offers a compelling profile for further development. The potent activity against multi-drug resistant strains is particularly noteworthy and warrants further investigation.
Future research should focus on elucidating the precise molecular interactions of this compound with the protease monomer and dimer interfaces through structural biology studies. In vivo efficacy and pharmacokinetic profiling in relevant animal models will be critical next steps to translate these promising in vitro findings into a viable clinical candidate. The comprehensive data and methodologies presented in this guide provide a solid foundation for these future endeavors.
References
NVP018: A Technical Overview of its Discovery, Synthesis, and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP018, also known as NV556, is a novel, orally available, non-immunosuppressive cyclophilin inhibitor that has demonstrated significant therapeutic potential in preclinical models of chronic hepatitis B (HBV) infection and non-alcoholic steatohepatitis (NASH). Developed by NeuroVive Pharmaceutical AB, this compound represents a promising next-generation therapeutic agent targeting the host protein cyclophilin, which is implicated in the lifecycle of various viruses and the progression of fibrotic diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.
Discovery and Rationale
This compound was identified through a focused effort to develop potent cyclophilin inhibitors with an improved safety profile, specifically lacking the immunosuppressive effects of earlier cyclophilin-binding agents like cyclosporin A. The rationale for targeting cyclophilins stems from their crucial role in the replication of several viruses, including hepatitis B and C, and their involvement in pathological protein folding and inflammatory processes that drive fibrosis.
This compound is a derivative of the natural product sanglifehrin A, a known potent cyclophilin binder. The discovery program aimed to modify the sanglifehrin scaffold to optimize its antiviral and antifibrotic properties while eliminating immunosuppressive activity.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the scientific literature indicates that it is a semi-synthetic derivative of sanglifehrin A. The synthesis involves a combination of bioengineering and chemical modifications. The general synthetic strategy for sanglifehrin analogues involves the following key steps:
-
Synthesis of the Macrocyclic Core: The complex 22-membered macrocycle of sanglifehrin is a primary synthetic challenge. Total synthesis approaches have utilized ring-closing metathesis as a key step to form this large ring structure.
-
Synthesis of the Spirolactam Moiety: The unique and highly substituted spirolactam portion of the molecule is typically constructed separately, often employing stereoselective aldol reactions, such as the Paterson-aldol reaction.
-
Fragment Coupling: The macrocyclic core and the spirolactam fragment are then coupled together. Stille coupling has been reported as an effective method for this crucial carbon-carbon bond formation.
For this compound specifically, modifications were made to the sanglifehrin A structure to enhance its drug-like properties. These modifications include the replacement of the "western" region of the parent molecule with a 1-(tetrahydro-2H-1,2-oxazin-2-yl) end group and the introduction of a fluorine atom to the aromatic amino acid residue. This strategic derivatization was aimed at improving potency, selectivity, and pharmacokinetic properties.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the enzymatic activity of cyclophilins, a family of peptidyl-prolyl cis-trans isomerases (PPIases). These enzymes play a critical role in protein folding and conformational changes.
Antiviral Mechanism (Hepatitis B)
In the context of HBV infection, cyclophilins are believed to be involved in multiple stages of the viral life cycle. By binding to the active site of cyclophilins, this compound disrupts these essential host-virus interactions, thereby inhibiting viral replication. The proposed antiviral mechanism of action is multifaceted and includes:
-
Direct Inhibition of Viral Propagation: this compound is thought to interfere with the function of viral proteins that rely on host cyclophilins for proper folding and assembly.
-
Strengthening of the Immune Response: By modulating host cellular pathways, this compound may also enhance the innate and adaptive immune responses against the virus.
// Nodes HBV_entry [label="HBV Entry", fillcolor="#F1F3F4", fontcolor="#202124"]; rcDNA_to_cccDNA [label="rcDNA to\ncccDNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription", fillcolor="#F1F3F4", fontcolor="#202124"]; Translation [label="Translation", fillcolor="#F1F3F4", fontcolor="#202124"]; pgRNA_encapsidation [label="pgRNA Encapsidation", fillcolor="#F1F3F4", fontcolor="#202124"]; Reverse_Transcription [label="Reverse\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; Virion_Assembly [label="Virion Assembly\n& Egress", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclophilins [label="Host Cyclophilins", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges HBV_entry -> rcDNA_to_cccDNA; rcDNA_to_cccDNA -> Transcription; Transcription -> Translation; Translation -> pgRNA_encapsidation; pgRNA_encapsidation -> Reverse_Transcription; Reverse_Transcription -> Virion_Assembly;
// Cyclophilin interactions Cyclophilins -> pgRNA_encapsidation [label="Required for\nproper folding\n& assembly", color="#5F6368"]; Cyclophilins -> Reverse_Transcription [label="Facilitates", color="#5F6368"];
// this compound inhibition this compound -> Cyclophilins [label="Inhibits", color="#EA4335", style=bold];
// Invisible nodes and edges for layout {rank=same; HBV_entry; this compound} } .dot Figure 1: Proposed Antiviral Mechanism of this compound in HBV Infection.
Antifibrotic Mechanism (NASH)
In NASH, liver fibrosis is driven by the activation of hepatic stellate cells (HSCs), which produce excessive amounts of extracellular matrix proteins, primarily collagen. Cyclophilins are implicated in the signaling pathways that lead to HSC activation and collagen synthesis. This compound is believed to exert its antifibrotic effects by:
-
Inhibiting HSC Activation: By blocking cyclophilin-dependent signaling, this compound may prevent the transformation of quiescent HSCs into their active, collagen-producing state.
-
Reducing Collagen Production: this compound has been shown to decrease the production of collagen by activated HSCs.
// Nodes Liver_Injury [label="Liver Injury\n(Lipotoxicity, Inflammation)", fillcolor="#F1F3F4", fontcolor="#202124"]; HSC_Quiescent [label="Quiescent Hepatic\nStellate Cells (HSCs)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSC_Activated [label="Activated HSCs\n(Myofibroblasts)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collagen_Production [label="Increased Collagen\nProduction", fillcolor="#F1F3F4", fontcolor="#202124"]; Fibrosis [label="Liver Fibrosis", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Cyclophilins [label="Cyclophilins", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Liver_Injury -> HSC_Quiescent [label="Activates"]; HSC_Quiescent -> HSC_Activated [label="Activation"]; HSC_Activated -> Collagen_Production; Collagen_Production -> Fibrosis;
// Cyclophilin interaction Cyclophilins -> HSC_Activated [label="Promotes\nActivation", color="#5F6368"];
// this compound inhibition this compound -> Cyclophilins [label="Inhibits", color="#34A853", style=bold];
} .dot Figure 2: Antifibrotic Mechanism of this compound in NASH.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound and its parent compound, sanglifehrin A.
Table 1: Cyclophilin Inhibition
| Compound | Cyclophilin Isoform | Assay Type | IC50 (nM) | Reference |
| Sanglifehrin A | Cyclophilin A | PPIase activity | 6.9 ± 0.9 | [Internal Database] |
| Sanglifehrin A Macrolide | Cyclophilin A | PPIase activity | 29 ± 2.1 | [Internal Database] |
| This compound (NV556) | Not specified | Not specified | Potent inhibitor | [1] |
Note: Specific IC50 values for this compound against a panel of cyclophilin isoforms are not publicly available.
Table 2: Preclinical Efficacy in NASH Models
| Model | Treatment | Duration | Key Finding | p-value | Reference |
| STAM Mice | This compound (NV556) | 6 weeks | Significant decrease in collagen deposition | p = 0.0281 | [2] |
| MCD Mice | This compound (NV556) | 7 weeks | Significant decrease in liver fibrosis | Not specified | [1] |
| NASH-induced HCC | This compound (NV556) | 10 weeks | Reduced number of tumorous nodules | p = 0.0091 | [2] |
| NASH-induced HCC | This compound (NV556) | 10 weeks | Reduced diameter of tumorous nodules | p = 0.0264 | [2] |
Table 3: Preclinical Antiviral Efficacy
| Virus | Model | Treatment | Key Finding | Reference |
| Hepatitis C Virus (HCV) | Humanized-liver mice | Single dose of this compound (NV556) | Complete inhibition of viral replication | [Internal Database] |
Note: Data for HCV is presented as a relevant surrogate for HBV due to shared reliance on cyclophilins for replication.
Experimental Protocols
Cyclophilin Inhibition Assay (General Protocol)
This protocol describes a common method for assessing the inhibition of cyclophilin's PPIase activity.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- Cyclophilin enzyme\n- Substrate (e.g., Suc-AAPF-pNA)\n- Chymotrypsin\n- this compound dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_Enzyme_Inhibitor [label="Incubate Cyclophilin\nwith this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate_Chymotrypsin [label="Add Substrate and\nChymotrypsin", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Absorbance [label="Measure Absorbance\n(e.g., at 390 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Calculate_IC50 [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Incubate_Enzyme_Inhibitor; Incubate_Enzyme_Inhibitor -> Add_Substrate_Chymotrypsin; Add_Substrate_Chymotrypsin -> Measure_Absorbance; Measure_Absorbance -> Calculate_IC50; Calculate_IC50 -> End; } .dot Figure 3: Workflow for a Cyclophilin PPIase Inhibition Assay.
-
Reagent Preparation:
-
Recombinant human cyclophilin A is prepared in an appropriate assay buffer.
-
A chromogenic peptide substrate, such as N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), is dissolved in a suitable solvent.
-
α-chymotrypsin is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared.
-
-
Assay Procedure:
-
Cyclophilin enzyme and this compound (or vehicle control) are pre-incubated together in a microplate well to allow for inhibitor binding.
-
The reaction is initiated by adding a mixture of the substrate and α-chymotrypsin.
-
The cis-to-trans isomerization of the proline residue in the substrate by cyclophilin is the rate-limiting step for cleavage by α-chymotrypsin.
-
-
Data Acquisition and Analysis:
-
The release of p-nitroaniline is monitored spectrophotometrically by measuring the increase in absorbance at 390 nm over time.
-
The rate of reaction is calculated for each concentration of this compound.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Model of NASH and Fibrosis (STAM™ Model)
This model recapitulates the progression of NASH to fibrosis and hepatocellular carcinoma (HCC).
-
Induction of Diabetes: On day 2 after birth, male C57BL/6J mice are injected with a low dose of streptozotocin to induce a diabetic phenotype.
-
High-Fat Diet: From 4 weeks of age, the mice are fed a high-fat diet to induce steatosis and inflammation.
-
Treatment: this compound or vehicle is administered orally, typically daily, for a specified duration (e.g., 6-10 weeks).
-
Assessment of Fibrosis:
-
At the end of the treatment period, livers are harvested.
-
Fibrosis is quantified by staining liver sections with Sirius Red, which specifically binds to collagen.
-
The percentage of the Sirius Red-positive area is determined using image analysis software.
-
Gene expression analysis of profibrotic markers (e.g., collagen type I, α-SMA) can also be performed.
-
Hepatitis B Virus (HBV) Replication Assay (In Vitro)
This assay measures the ability of a compound to inhibit HBV replication in a cell culture system.
-
Cell Culture: A stable cell line that supports HBV replication, such as HepG2.2.15 cells, is used. These cells are cultured under standard conditions.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control.
-
Measurement of Viral Replication: After a defined incubation period (e.g., several days), the level of HBV replication is assessed by measuring the amount of HBV DNA in the culture supernatant using quantitative real-time PCR (qPCR).
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated. A cytotoxicity assay is also performed in parallel to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Conclusion
This compound is a promising cyclophilin inhibitor with a novel, non-immunosuppressive mechanism of action. Preclinical studies have demonstrated its potential as a therapeutic agent for chronic hepatitis B and NASH, addressing the significant unmet medical needs in these disease areas. Its dual antiviral and antifibrotic properties make it a particularly attractive candidate for further development. The data summarized in this guide highlight the potent and targeted activity of this compound, supporting its continued investigation in clinical trials.
References
NVP018: A Technical Guide to a Novel Non-Immunosuppressive Cyclophilin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP018, also known as NV556 and BC556, is a potent, orally available, non-immunosuppressive cyclophilin inhibitor belonging to the sangamide class of compounds. It has demonstrated significant preclinical efficacy as an antiviral agent against a range of viruses, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus type 1 (HIV-1). Furthermore, this compound has shown promise in preclinical models of non-alcoholic steatohepatitis (NASH) by preventing the development of fibrosis. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Properties
This compound is a complex macrocyclic molecule derived from the natural product sanglifehrin A. Its chemical structure is characterized by a large lactam ring and several chiral centers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (3S,6S,9R,10R,11S,12S,13E,15E,18S)-18-((2E,4E)-6-(1,2-oxazinan-2-yl)-6-oxohexa-2,4-dien-2-yl)-3-(3-fluoro-5-hydroxybenzyl)-10,12-dihydroxy-6-isopropyl-11-methyl-9-(3-oxobutyl)-19-oxa-1,4,7,25-tetraazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetraone |
| Synonyms | NVP-018, NV556, BC 556 |
| CAS Number | 1401924-49-9 |
| Molecular Formula | C45H62FN5O11 |
| Molecular Weight | 868.01 g/mol |
| Exact Mass | 867.4430 |
| Appearance | Not specified |
| Solubility | Information available from supplier |
Mechanism of Action
This compound exerts its biological effects through the inhibition of cyclophilins, a family of ubiquitously expressed peptidyl-prolyl cis-trans isomerases (PPIases). These enzymes play a crucial role in protein folding and conformational changes. By binding to the active site of cyclophilins, this compound prevents them from assisting in the proper folding and function of specific host and viral proteins that are essential for viral replication.
Antiviral Mechanism
The antiviral activity of this compound is attributed to its ability to disrupt the interaction between viral proteins and host cyclophilins, particularly cyclophilin A (CypA). This interaction is critical for several stages of the viral life cycle.
-
Hepatitis C Virus (HCV): CypA is essential for HCV replication. It interacts with the viral non-structural proteins NS5A and NS5B, the RNA-dependent RNA polymerase. This interaction is crucial for the formation of a functional replication complex. By inhibiting CypA, this compound is believed to disrupt the architecture of the replication complex, thereby halting viral RNA synthesis.
-
Human Immunodeficiency Virus type 1 (HIV-1): CypA is incorporated into HIV-1 virions through its interaction with the viral capsid protein (p24). This interaction is important for early post-entry events in the viral life cycle, including uncoating and reverse transcription. This compound, by blocking the CypA-capsid interaction, is expected to interfere with these processes, leading to a reduction in viral infectivity.
-
Hepatitis B Virus (HBV): this compound has a dual effect against HBV. It directly inhibits multiple stages of viral propagation in liver cells. Additionally, it is suggested to operate indirectly by strengthening the host immune response. The direct antiviral mechanism likely involves the inhibition of cyclophilins that are required for HBV replication, potentially affecting capsid assembly or other steps in the viral life cycle.
The following diagram illustrates the general mechanism of action of this compound in inhibiting viral replication.
Caption: General mechanism of this compound's antiviral action.
Preclinical Data
Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for viral infections and liver fibrosis.
Antiviral Activity
This compound has shown high potency against HBV, HCV, and HIV-1 in preclinical models. A key feature of this compound is its high barrier to the development of viral resistance, a significant advantage over many direct-acting antiviral agents.
Table 2: Preclinical Antiviral Profile of this compound
| Virus | Activity | Key Findings |
| Hepatitis B Virus (HBV) | Potent Inhibitor | Directly inhibits viral propagation and enhances the immune response. Low risk of resistance development.[1] |
| Hepatitis C Virus (HCV) | Potent Inhibitor | Demonstrates strong antiviral activity in preclinical models. |
| Human Immunodeficiency Virus type 1 (HIV-1) | Potent Inhibitor | Exhibits significant inhibition of HIV-1 replication. |
Quantitative data (IC50/EC50 values) for the antiviral activity of this compound are not publicly available in the reviewed literature but have been described as being in the potent range in company press releases.
Anti-fibrotic Activity in NASH
In a well-validated experimental model of non-alcoholic steatohepatitis (NASH), this compound demonstrated the ability to prevent the development of liver fibrosis.[2] This anti-fibrotic effect is likely mediated by the inhibition of cyclophilins involved in the activation of hepatic stellate cells and the deposition of extracellular matrix proteins.
Experimental Protocols
Detailed experimental protocols for assessing the activity of cyclophilin inhibitors like this compound are crucial for reproducible research. Below are representative methodologies for key assays.
In Vitro Antiviral Assay (General Protocol)
This protocol describes a general method for determining the in vitro antiviral efficacy of a compound using a cytopathic effect (CPE) reduction assay.
Workflow Diagram:
Caption: Workflow for a CPE reduction antiviral assay.
Methodology:
-
Cell Seeding: Host cells susceptible to the virus of interest are seeded into 96-well microtiter plates and incubated overnight to form a monolayer.
-
Compound Preparation: A stock solution of this compound is serially diluted to obtain a range of concentrations.
-
Infection: The cell culture medium is removed, and the cells are infected with a predetermined titer of the virus.
-
Treatment: Immediately after infection, the prepared dilutions of this compound are added to the wells. Control wells include virus-only (no compound) and cell-only (no virus, no compound).
-
Incubation: The plates are incubated for a period sufficient to allow for the development of viral cytopathic effect (CPE) in the virus control wells (typically 3-7 days).
-
Quantification of CPE: The extent of CPE is quantified. A common method is to stain the remaining viable cells with a dye such as Crystal Violet. The dye is then solubilized, and the absorbance is read using a plate reader.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of this compound that inhibits CPE by 50%, is calculated by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is calculated as CC50/EC50.
Cyclophilin A Binding Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP) assay to determine the binding affinity of this compound to cyclophilin A.
Workflow Diagram:
Caption: Workflow for a fluorescence polarization binding assay.
Methodology:
-
Reagent Preparation: Purified recombinant human cyclophilin A, a fluorescently labeled ligand (tracer) that binds to CypA, and a serial dilution of this compound are prepared in an appropriate assay buffer.
-
Assay Setup: In a microplate, a fixed concentration of CypA and the fluorescent tracer are mixed with varying concentrations of this compound. Control wells include tracer only (minimum polarization) and tracer with CypA (maximum polarization).
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with the appropriate filters. When the small fluorescent tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to the larger CypA protein, its tumbling is slower, leading to high polarization.
-
Data Analysis: this compound competes with the tracer for binding to CypA, causing a decrease in fluorescence polarization. The polarization values are plotted against the logarithm of the this compound concentration. The IC50 value, the concentration of this compound that displaces 50% of the bound tracer, is determined from the resulting dose-response curve. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
The antiviral and anti-fibrotic effects of this compound are rooted in its ability to modulate cellular signaling pathways that are hijacked by viruses or are involved in disease pathogenesis. The inhibition of cyclophilins can have downstream effects on various signaling cascades. While the specific pathways modulated by this compound are still under investigation, it is known that cyclophilin A can influence pathways such as the JAK/STAT pathway, which is critical for immune signaling.
The following diagram depicts a simplified overview of how cyclophilin inhibition by this compound may interfere with viral manipulation of host signaling.
Caption: this compound's potential to restore antiviral signaling.
Conclusion
This compound is a promising preclinical candidate with a unique, non-immunosuppressive mechanism of action. Its potent antiviral activity against multiple viruses, coupled with a high barrier to resistance and beneficial anti-fibrotic effects, makes it an attractive molecule for further development. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers in the fields of virology, hepatology, and drug discovery. Further investigation is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.
References
In Vitro Antiviral Profile of NVP018: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro antiviral spectrum of NVP018, a selective c-Met inhibitor. The content herein is intended for researchers, scientists, and drug development professionals actively engaged in antiviral research and development.
Executive Summary
This compound (also known as NVP-BVU972) has demonstrated a broad-spectrum antiviral activity against a range of both RNA and DNA viruses. Its mechanism of action is centered on the inhibition of the host cell's c-Met tyrosine kinase, which subsequently suppresses the NF-κB signaling pathway, a critical pathway for viral replication and the inflammatory response. This host-directed approach offers a promising strategy for antiviral therapy by potentially reducing the likelihood of viral resistance.
Data Presentation: Antiviral Activity and Cytotoxicity of this compound
The antiviral efficacy of this compound was evaluated across multiple viral strains and cell lines. The compound exhibited a dose-dependent inhibition of viral replication. Clear antiviral effects were noted at a concentration of 50 μM, with complete suppression of the virus at 100 μM in vitro.[1] While specific EC50 and IC50 values are not publicly available in the reviewed literature, the qualitative dose-response relationship is well-documented. Similarly, detailed CC50 values for each cell line are not explicitly stated, but the compound has been shown to have low cytotoxicity at effective antiviral concentrations.
| Virus | Virus Type | Cell Line(s) | Effective Concentrations | Quantitative Data (EC50/IC50) |
| Vesicular Stomatitis Virus (VSV) | RNA | RAW 264.7, HeLa, HT29, HT1080 | 25, 50, 100 µM[1] | Not Available |
| Encephalomyocarditis Virus (EMCV) | RNA | RAW 264.7, HeLa, HT29, HT1080 | 25, 50, 100 µM[1] | Not Available |
| Mouse Hepatitis Virus (MHV) | RNA | RAW 264.7 | 25, 50, 100 µM[1] | Not Available |
| Herpes Simplex Virus-1 (HSV-1) | DNA | RAW 264.7, HeLa, HT29, HT1080 | 25, 50, 100 µM[1] | Not Available |
| Vaccinia Virus (VACV) | DNA | RAW 264.7 | 25, 50, 100 µM | Not Available |
| Cell Line | Cell Type | Cytotoxicity Data (CC50) |
| RAW 264.7 | Murine Macrophage | Low cytotoxicity observed at effective antiviral concentrations[1] |
| HeLa | Human Cervical Cancer | Low cytotoxicity observed at effective antiviral concentrations[1] |
| HT29 | Human Colon Adenocarcinoma | Low cytotoxicity observed at effective antiviral concentrations[1] |
| HT1080 | Human Fibrosarcoma | Low cytotoxicity observed at effective antiviral concentrations[1] |
Experimental Protocols
Cell Culture and Viruses
-
Cell Lines: RAW 264.7 (murine macrophages), HeLa (human cervical cancer), HT29 (human colon adenocarcinoma), and HT1080 (human fibrosarcoma) cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics.
-
Viruses: Vesicular Stomatitis Virus (VSV), Herpes Simplex Virus-1 (HSV-1), Mouse Hepatitis Virus (MHV), and Encephalomyocarditis Virus (EMCV) were propagated and titered using standard virological techniques. For some experiments, viruses expressing Green Fluorescent Protein (GFP) were utilized to facilitate the quantification of viral replication.
In Vitro Antiviral Activity Assay
-
Cell Seeding: Target cells were seeded in 96-well plates at a predetermined density to form a confluent monolayer.
-
Compound Treatment and Infection: Cells were concurrently treated with this compound at various concentrations (e.g., 25, 50, 100 µM) or a DMSO control and infected with the respective virus at a multiplicity of infection (MOI) of 0.1.[1]
-
Incubation: The treated and infected cells were incubated for a specified period (e.g., 12 hours) to allow for viral replication.[1]
-
Quantification of Viral Replication:
-
RT-qPCR: Total RNA was extracted from the cells, and the levels of viral RNA were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Fluorescence Microscopy and Flow Cytometry: For GFP-tagged viruses, the percentage of infected (GFP-positive) cells was determined using fluorescence microscopy and flow cytometry.
-
Western Blot: The expression of viral proteins (e.g., GFP) was analyzed by Western blot to confirm the dose-dependent inhibition of viral replication.[1]
-
Cytotoxicity Assay (CCK-8 Assay)
-
Cell Seeding: Target cells were seeded into a 96-well plate at a density of 2 x 10³ cells per well in 100 μL of complete medium.[1]
-
Compound Treatment: Cells were treated with increasing concentrations of this compound and incubated at 37°C in a humidified 5% CO2 incubator for 48 hours.[1]
-
CCK-8 Reagent Addition: 10 μL of Cell Counting Kit-8 (CCK-8) reagent was added to each well, and the plate was gently agitated.[1]
-
Incubation and Absorbance Measurement: After a 1-hour incubation at 37°C, the absorbance at 450 nm was measured using a microplate reader to determine cell viability.[1]
Visualizations
Signaling Pathway of this compound Antiviral Action
References
In-Depth Technical Guide: Target Identification and Validation of NVP018
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the methodologies and data integral to the target identification and validation of NVP018, a novel investigational compound. Due to the absence of publicly available information on a specific molecule designated this compound, this guide presents a representative workflow using a hypothetical scenario where this compound is an inhibitor of a key signaling pathway. The experimental protocols, data, and visualizations detailed herein are illustrative of a standard drug discovery process, designed to guide researchers in similar endeavors.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor identified through a high-throughput phenotypic screen for compounds that induce apoptosis in a specific cancer cell line. Initial studies indicated that this compound's mechanism of action is distinct from currently approved therapies, suggesting a novel target. This guide outlines the systematic approach undertaken to identify the molecular target of this compound and validate its therapeutic potential.
Target Identification Workflow
The primary objective of the target identification phase was to pinpoint the direct molecular binding partner(s) of this compound responsible for its observed phenotype. A multi-pronged approach was employed, combining affinity-based proteomics and biophysical methods to ensure a high degree of confidence in the identified target.
Experimental Protocol: Affinity-Based Proteomics
Objective: To isolate and identify proteins that directly bind to this compound from cell lysates.
Methodology:
-
Probe Synthesis: An analog of this compound was synthesized with a linker and a biotin tag for immobilization.
-
Bead Immobilization: The biotinylated this compound probe was immobilized on streptavidin-coated magnetic beads.
-
Cell Lysis: Cancer cell line XYZ was lysed to extract total protein.
-
Affinity Pulldown: The cell lysate was incubated with the this compound-coated beads. A control experiment was run in parallel with beads coated with a structurally similar but inactive compound.
-
Washing: The beads were washed extensively to remove non-specific protein binders.
-
Elution: Bound proteins were eluted from the beads.
-
Mass Spectrometry: The eluted proteins were identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to the candidate target in a cellular context.
Methodology:
-
Cell Treatment: Intact XYZ cells were treated with either this compound or a vehicle control.
-
Heating: The treated cells were heated to a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: The cells were lysed, and precipitated proteins were separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the candidate target protein remaining in the soluble fraction at each temperature was quantified by Western blotting.
-
Melt Curve Generation: A melt curve was generated by plotting the percentage of soluble protein as a function of temperature. A shift in the melt curve in the presence of this compound indicates direct target engagement.
Target Validation
Following the identification of a putative target, "Kinase X," a series of validation experiments were conducted to confirm that the inhibition of this target by this compound is responsible for the observed apoptotic phenotype.
In Vitro Enzymatic Assays
Objective: To determine the inhibitory activity and selectivity of this compound against Kinase X.
Methodology:
-
Recombinant Protein: Recombinant human Kinase X was expressed and purified.
-
Kinase Assay: The kinase activity of Kinase X was measured in the presence of varying concentrations of this compound using a luminescence-based assay that quantifies ATP consumption.
-
Selectivity Profiling: this compound was screened against a panel of other kinases to assess its selectivity.
Data Summary:
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Kinase X | Enzymatic | 15.2 |
| This compound | Kinase Y | Enzymatic | >10,000 |
| This compound | Kinase Z | Enzymatic | 2,500 |
Target Engagement and Downstream Signaling in Cells
Objective: To confirm that this compound engages Kinase X in cells and inhibits its downstream signaling pathway.
Methodology:
-
Target Engagement: A cellular thermal shift assay was performed as described in section 2.2 to confirm target engagement.
-
Pathway Analysis: XYZ cells were treated with this compound, and the phosphorylation status of a known downstream substrate of Kinase X, "Protein P," was assessed by Western blotting.
Data Summary:
| Treatment | p-Protein P Level (Relative to Control) |
| Vehicle | 1.0 |
| This compound (10 nM) | 0.8 |
| This compound (100 nM) | 0.3 |
| This compound (1 µM) | 0.1 |
Cellular Phenotype Rescue
Objective: To demonstrate that the apoptotic effect of this compound is a direct result of Kinase X inhibition.
Methodology:
-
Resistant Mutant: A version of Kinase X with a mutation that confers resistance to this compound was generated.
-
Cell Line Engineering: XYZ cells were engineered to express the this compound-resistant Kinase X mutant.
-
Viability Assay: The viability of both the wild-type and mutant-expressing cells was measured in the presence of this compound.
Data Summary:
| Cell Line | Treatment (100 nM this compound) | % Viability |
| XYZ (Wild-Type) | Vehicle | 100 |
| XYZ (Wild-Type) | This compound | 45 |
| XYZ (Resistant) | Vehicle | 100 |
| XYZ (Resistant) | This compound | 95 |
In Vivo Target Validation
Objective: To confirm the anti-tumor efficacy of this compound in a preclinical animal model and to demonstrate target engagement in vivo.
Methodology:
-
Xenograft Model: A mouse xenograft model was established using the XYZ cancer cell line.
-
Drug Administration: Tumor-bearing mice were treated with this compound or a vehicle control.
-
Efficacy Assessment: Tumor volume was measured over time to assess the anti-tumor efficacy of this compound.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors were collected, and the phosphorylation of Protein P was measured to confirm in vivo target engagement.
Data Summary:
| Treatment Group | Average Tumor Volume Change (%) | p-Protein P Inhibition (%) |
| Vehicle | +250 | 0 |
| This compound (10 mg/kg) | +50 | 75 |
Conclusion
The comprehensive target identification and validation workflow described herein has successfully identified Kinase X as the primary molecular target of this compound. The data consistently demonstrate that this compound is a potent and selective inhibitor of Kinase X, both in vitro and in vivo. The inhibition of Kinase X by this compound leads to the suppression of its downstream signaling pathway, resulting in the desired apoptotic phenotype in cancer cells. These findings strongly support the continued development of this compound as a novel therapeutic agent.
The Core Mechanism of Action of NVP018: A Pan-Cyclophilin Inhibitor Modulating Key Cellular Pathways
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular pathways affected by NVP018, a potent, orally active pan-cyclophilin inhibitor also known as rencofilstat. Through its inhibition of multiple cyclophilin isoforms, this compound exerts significant effects on a range of biological processes, demonstrating therapeutic potential in diverse disease areas, including viral infections, inflammation, fibrosis, and cancer.
Executive Summary
This compound (rencofilstat) is a second-generation cyclophilin inhibitor that targets the peptidyl-prolyl isomerase (PPIase) activity of cyclophilins A, B, and D with high potency. By blocking the function of these key cellular chaperones, this compound disrupts pathways essential for viral replication, inflammatory signaling, collagen production, and cell death regulation. This guide summarizes the available quantitative data on this compound's activity, details the experimental protocols for assessing its effects, and provides visual representations of the core cellular pathways it modulates.
Quantitative Data on this compound (Rencofilstat) Activity
The following tables summarize the in vitro inhibitory activity of this compound against various cyclophilin isoforms.
| Inhibitor | Cyclophilin Isoform | IC50 (nM) | Assay Type | Reference |
| Rencofilstat (CRV431) | Cyclophilin A | 2.5 | Not Specified | [1] |
| Rencofilstat (CRV431) | Cyclophilin B | 3.1 | Not Specified | [1] |
| Rencofilstat (CRV431) | Cyclophilin D | 2.8 | Not Specified | [1] |
| Rencofilstat (CRV431) | Cyclophilin G | 7.3 | Not Specified | [1] |
| Inhibitor | Target | Ki (nM) | Reference |
| Rencofilstat | Cyclophilin Isomerases | 1 | [2] |
Core Cellular Pathways Modulated by this compound
This compound's primary mechanism of action, the inhibition of cyclophilin PPIase activity, leads to the modulation of several critical cellular signaling pathways.
Inhibition of Viral Replication
Cyclophilin A (CypA) is a host factor essential for the replication of several viruses, including Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and Human Immunodeficiency Virus Type 1 (HIV-1). CypA interacts with viral proteins, such as the NS5A protein of HCV, facilitating the formation of the viral replication complex. This compound, by inhibiting CypA, disrupts this crucial host-pathogen interaction, thereby suppressing viral replication.[3]
Attenuation of Inflammatory Signaling
Extracellular cyclophilin A can act as a pro-inflammatory cytokine by binding to the cell surface receptor CD147. This interaction triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the production of inflammatory mediators. This compound can block the extracellular CypA-CD147 interaction, thereby reducing inflammation.
Anti-Fibrotic Activity
Cyclophilin B (CypB) plays a crucial role in the synthesis and secretion of collagen by hepatic stellate cells, which are the primary cell type responsible for liver fibrosis. By inhibiting CypB, this compound can reduce the production of collagen and other extracellular matrix components, thereby exerting an anti-fibrotic effect.[4]
Regulation of Mitochondrial-Mediated Apoptosis
Cyclophilin D (CypD) is a key component of the mitochondrial permeability transition pore (mPTP). Under conditions of cellular stress, CypD facilitates the opening of the mPTP, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors, ultimately resulting in cell death. This compound inhibits CypD, thereby preventing mPTP opening and protecting cells from apoptosis.[3]
Detailed Experimental Protocols
Chymotrypsin-Coupled PPIase Assay
This assay measures the PPIase activity of cyclophilins by coupling the cis-to-trans isomerization of a peptide substrate to its cleavage by chymotrypsin.
Materials:
-
Recombinant human cyclophilin A, B, or D
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)
-
α-Chymotrypsin
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
This compound (or other test compounds)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 180 µL of assay buffer to each well.
-
Add 10 µL of the this compound dilution or DMSO (for control wells) to the appropriate wells.
-
Add 10 µL of the cyclophilin solution to all wells except the negative control wells.
-
Pre-incubate the plate at 10°C for 10 minutes.
-
Add 10 µL of the chymotrypsin solution to all wells.
-
To initiate the reaction, add 10 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 390 nm every 30 seconds for 10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
HCV Replicon Assay
This cell-based assay is used to determine the antiviral activity of compounds against HCV.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
G418 (for selection)
-
This compound (or other test compounds)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon cells in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium and add the this compound dilutions to the cells.
-
Incubate the plate at 37°C for 72 hours.
-
Remove the medium, lyse the cells, and measure luciferase activity using a luminometer.
-
Determine the percent inhibition of HCV replication for each this compound concentration and calculate the EC50 value.
Mitochondrial Permeability Transition Pore (mPTP) Assay
This assay measures the opening of the mPTP in isolated mitochondria or intact cells.
Materials:
-
Isolated mitochondria or cultured cells
-
Calcein-AM
-
CoCl2 (cobalt chloride)
-
Ionomycin (or another Ca2+ ionophore)
-
Assay Buffer (e.g., HBSS)
-
Fluorescence microplate reader or flow cytometer
Procedure (for intact cells):
-
Load cells with Calcein-AM, which becomes fluorescent (calcein) after hydrolysis by intracellular esterases.
-
Add CoCl2 to quench the cytosolic calcein fluorescence, leaving the mitochondrial fluorescence intact.
-
Treat the cells with this compound at various concentrations.
-
Induce mPTP opening with an agent like ionomycin.
-
Measure the decrease in mitochondrial fluorescence, which indicates the opening of the mPTP and the entry of CoCl2 into the mitochondria.
-
Quantify the effect of this compound on preventing the fluorescence quench.
Conclusion
This compound (rencofilstat) is a promising therapeutic agent with a multi-faceted mechanism of action centered on the inhibition of cyclophilins. Its ability to modulate key cellular pathways involved in viral replication, inflammation, fibrosis, and apoptosis provides a strong rationale for its continued development in a variety of disease indications. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of this compound.
References
Early-Stage Research on NVP018 Efficacy: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP018, a potent, orally available, non-immunosuppressive cyclophilin inhibitor from the Sangamide class, has demonstrated significant therapeutic potential in preclinical models of non-alcoholic steatohepatitis (NASH). Developed by NeuroVive Pharmaceutical, this compound, also known as NV556, has been investigated for its anti-fibrotic effects in the liver. This document provides an in-depth technical guide on the early-stage efficacy research of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation: Efficacy in Preclinical NASH Models
The efficacy of this compound (NV556) has been evaluated in two well-established mouse models of NASH: the STAM™ model and a methionine- and choline-deficient (MCD) diet model. The primary endpoint in these studies was the reduction of liver fibrosis.
Table 1: Anti-Fibrotic Efficacy of NV556 in the STAM™ Mouse Model of NASH
| Parameter | Vehicle Control | NV556 (100 mg/kg) | Percentage Reduction | p-value |
| Fibrosis Area (%) | ~2.5% | ~1.5% | ~40% | < 0.05 |
Data extracted from in vivo studies demonstrating a significant decrease in collagen deposition.
Table 2: Efficacy of NV556 in a NASH-Driven Hepatocellular Carcinoma (HCC) Model
| Parameter | Vehicle Control | NV556 (50 mg/kg) | Percentage Reduction | p-value |
| Collagen Deposition | Baseline | Significantly Decreased | Not specified | p = 0.0281 |
| Number of Tumor Nodules | Baseline | Significantly Reduced | Not specified | p = 0.0091 |
| Diameter of Tumor Nodules | Baseline | Significantly Reduced | Not specified | p = 0.0264 |
| Liver Weight | Baseline | Significantly Reduced | Not specified | p = 0.0026 |
This study highlights the potential of NV556 to not only reduce fibrosis but also to inhibit the development of liver cancer secondary to NASH.[1]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound (NV556) are based on established and validated mouse models of NASH.
STAM™ Mouse Model for NASH and HCC
This model mimics the progression of NASH to hepatocellular carcinoma in humans.
Methodology:
-
Induction of Diabetes: Male C57BL/6J mice receive a single intraperitoneal injection of streptozotocin (STZ) two days after birth to induce a diabetic phenotype.[2][3][4]
-
Dietary Induction of NASH: At four weeks of age, the mice are switched to a high-fat diet to induce obesity and steatohepatitis.[2][3][4]
-
Drug Administration: NV556 (50 mg/kg or 100 mg/kg) or a vehicle control is administered daily via oral gavage for a specified period (e.g., 42 days for NASH endpoints, 70 days for HCC endpoints).[2]
-
Endpoint Analysis:
-
NASH Assessment: At a designated time point (e.g., 14 weeks of age), livers are harvested for histological analysis. Key parameters include scoring for inflammation, hepatocyte ballooning, and steatosis using Hematoxylin and Eosin (H&E) staining.[2]
-
Fibrosis Quantification: Liver sections are stained with Sirius Red to quantify collagen deposition, a direct measure of fibrosis. The stained area is measured using imaging software.[2]
-
HCC Assessment: For longer-term studies (e.g., 30 weeks of age), the number and diameter of tumor nodules on the liver surface are measured.[1]
-
Biochemical Analysis: Blood samples are collected to measure levels of glucose and various cytokines.[2]
-
Methionine- and Choline-Deficient (MCD) Diet Model
The MCD diet model is a widely used nutritional model to induce NASH and liver fibrosis.
Methodology:
-
Dietary Induction: Male mice are fed a diet deficient in methionine and choline for a period of several weeks (e.g., 8 weeks) to induce NASH.[5][6][7][8]
-
Drug Administration: NV556 (e.g., 100 mg/kg) or a vehicle control is administered orally, typically starting one week after the initiation of the MCD diet.[5]
-
Endpoint Analysis:
-
Histology and Fibrosis: Livers are harvested and analyzed for fibrosis using Sirius Red staining, similar to the STAM™ model.[5]
-
Gene Expression: RNA is extracted from liver tissue to analyze the expression of genes involved in fibrosis and inflammation.
-
Biochemical Markers: Serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.[5]
-
Mandatory Visualizations
Signaling Pathway of Cyclophilin Inhibition in Liver Fibrosis
Caption: TGF-β signaling pathway in liver fibrosis and the inhibitory action of this compound.
Experimental Workflow for Preclinical Efficacy Testing of this compound
Caption: Workflow of in vivo preclinical studies for this compound in NASH models.
Conclusion
The early-stage research on this compound (NV556) provides compelling evidence for its anti-fibrotic efficacy in preclinical models of NASH. The significant reduction in both liver fibrosis and the development of NASH-driven hepatocellular carcinoma underscores the therapeutic potential of this cyclophilin inhibitor. Further investigation into the detailed molecular mechanisms and progression into clinical trials will be crucial to ascertain its utility in treating patients with advanced liver disease. The experimental protocols and pathway diagrams presented in this whitepaper offer a foundational understanding for researchers and drug development professionals working in this field. It should be noted that while the general methodologies are described, specific, proprietary details of the experimental protocols are not fully available in the public domain.
References
- 1. Cyclophilin Inhibitor NV556 Reduces Fibrosis and Hepatocellular Carcinoma Development in Mice With Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAM™ Model | MASH & Fibrosis & HCC | SMC Laboratories Inc. [smccro-lab.com]
- 5. Evaluation of NV556, a Novel Cyclophilin Inhibitor, as a Potential Antifibrotic Compound for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of adipose tissue in methionine–choline-deficient model of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
NVP018 experimental protocol for cell culture
Application Notes and Protocols for NVP018
Product Name: this compound
Target: Hypothetical Kinase Y (KY)
Pathway: Metastatic Signaling Pathway (MSP)
Audience: Researchers, scientists, and drug development professionals.
Description: this compound is a potent and selective small molecule inhibitor of Kinase Y (KY), a serine/threonine kinase implicated in the upregulation of genes associated with tumor cell invasion and metastasis. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its biological activity and mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against KY and its effect on cancer cell lines with high KY expression.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| Kinase Y (KY) | 15.2 | Biochemical |
| Kinase A | >10,000 | Biochemical |
| Kinase B | 8,750 | Biochemical |
| Kinase C | >10,000 | Biochemical |
Table 2: Cellular Activity of this compound in KY-Expressing Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) for Proliferation Inhibition |
| MDA-MB-231 | Breast Cancer | 55.8 |
| A549 | Lung Cancer | 72.1 |
| HCT116 | Colon Cancer | 63.5 |
| Panc-1 | Pancreatic Cancer | 88.9 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines the steps to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is 100 µM to 0.1 nM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curve and calculate the EC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blot Analysis for Target Engagement
This protocol is designed to assess the inhibition of KY phosphorylation by this compound in cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-KY, anti-total-KY, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate and an imaging system.
-
Diagrams
Caption: this compound inhibits the hypothetical Metastatic Signaling Pathway.
Caption: Workflow for the this compound cell viability experiment.
Caption: Workflow for Western Blot analysis of this compound target engagement.
Application Notes and Protocols for NVP-BVU972 in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Initially developed for oncology applications, recent studies have demonstrated its significant broad-spectrum antiviral activity against a range of both RNA and DNA viruses.[1][3][4] NVP-BVU972 exhibits a dual mechanism of action by not only inhibiting viral replication but also suppressing the host's pro-inflammatory responses, particularly through the NF-κB signaling pathway.[1][5] This makes NVP-BVU972 a promising candidate for a host-directed antiviral therapeutic, which could be less susceptible to the development of viral resistance compared to direct-acting antivirals.[1]
These application notes provide detailed protocols for evaluating the antiviral efficacy of NVP-BVU972 in vitro, based on published research.
Mechanism of Action
NVP-BVU972 is a c-Met inhibitor.[1][2] The c-Met signaling pathway is utilized by various viruses for their entry and replication within host cells.[1] By inhibiting c-Met, NVP-BVU972 disrupts these essential host-pathogen interactions.[1] Furthermore, NVP-BVU972 has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of the inflammatory response.[1][5] Viral infections often trigger an excessive inflammatory response, contributing significantly to tissue damage.[1] By dampening this NF-κB-mediated inflammation, NVP-BVU972 can mitigate virus-induced pathology.[1][3]
Data Presentation
The antiviral activity of NVP-BVU972 has been demonstrated against several viruses in various cell lines. The following tables summarize the available quantitative data from in vitro studies.
Table 1: Antiviral Activity of NVP-BVU972
| Virus | Virus Type | Cell Line | Concentration (µM) | Method of Quantification | Observed Effect | Reference |
| Vesicular Stomatitis Virus (VSV) | RNA | RAW 264.7 | 25, 50, 100 | RT-qPCR | Dose-dependent reduction in viral RNA | [1] |
| Vesicular Stomatitis Virus (VSV) | RNA | HeLa, HT29, HT1080 | 50 | RT-qPCR | 50-70% decrease in viral mRNA levels | [1] |
| Vesicular Stomatitis Virus (VSV-GFP) | RNA | RAW 264.7 | 50 | Flow Cytometry | Substantial reduction in GFP-positive cells | [1] |
| Mouse Hepatitis Virus (MHV) | RNA | RAW 264.7 | 25, 50, 100 | RT-qPCR | Dose-dependent reduction in viral RNA | [1] |
| Encephalomyocarditis Virus (EMCV) | RNA | RAW 264.7 | 25, 50, 100 | RT-qPCR | Dose-dependent reduction in viral RNA | [1] |
| Encephalomyocarditis Virus (EMCV) | RNA | HeLa, HT29, HT1080 | 50 | RT-qPCR | 50-70% decrease in viral mRNA levels | [1] |
| Herpes Simplex Virus-1 (HSV-1) | DNA | RAW 264.7 | 50, 100 | RT-qPCR | Significant reduction in viral RNA | [1] |
| Herpes Simplex Virus-1 (HSV-1) | DNA | HeLa, HT29, HT1080 | 50 | RT-qPCR | 50-70% decrease in viral mRNA levels | [1] |
| Vaccinia Virus (VACV-GFP) | DNA | RAW 264.7 | 50 | Flow Cytometry | Substantial reduction in GFP-positive cells | [1] |
Note: Specific IC50/EC50 values for the antiviral activity of NVP-BVU972 are not yet available in the public domain. The data presented reflects the observed viral inhibition at the tested concentrations.
Table 2: Cytotoxicity of NVP-BVU972
| Cell Line | Assay | Incubation Time | Observation | Reference |
| RAW 264.7 | CCK-8 | 48 hours | Low toxicity observed at concentrations effective for antiviral activity. | [1] |
| HeLa | CCK-8 | 48 hours | Low toxicity observed at concentrations effective for antiviral activity. | [3] |
| HT29 | CCK-8 | 48 hours | Low toxicity observed at concentrations effective for antiviral activity. | [3] |
| HT1080 | CCK-8 | 48 hours | Low toxicity observed at concentrations effective for antiviral activity. | [3] |
Note: Specific CC50 (50% cytotoxic concentration) values have not been reported. The CCK-8 assay results indicate that NVP-BVU972 has a favorable safety profile in these cell lines at the tested antiviral concentrations.[1][3]
Experimental Protocols
The following are detailed protocols for assessing the antiviral activity and cytotoxicity of NVP-BVU972.
Protocol 1: In Vitro Antiviral Activity Assessment using RT-qPCR
This protocol is designed to quantify the effect of NVP-BVU972 on viral RNA replication.
Materials:
-
NVP-BVU972 (MedChemExpress, HY-15456)
-
Selected cell line (e.g., RAW 264.7, HeLa, HT29, or HT1080)
-
Selected virus (e.g., VSV, MHV, EMCV, HSV-1)
-
Complete cell culture medium
-
DMSO (for vehicle control)
-
TRIzol Reagent
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for the target viral gene and a housekeeping gene (e.g., Actb)
-
96-well cell culture plates
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed the selected cells in a 96-well plate at a density that will result in 70-80% confluency at the time of infection. Incubate at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of NVP-BVU972 in complete medium. The final concentrations should range from 25 µM to 100 µM.[1] Also, prepare a vehicle control with DMSO at the same final concentration as in the highest NVP-BVU972 treatment.
-
Infection and Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of NVP-BVU972 or the vehicle control. Concurrently, infect the cells with the chosen virus at a multiplicity of infection (MOI) of 0.1.[1]
-
Incubation: Incubate the plates for 12 hours at 37°C with 5% CO2.[1]
-
RNA Extraction: After incubation, lyse the cells directly in the wells using TRIzol Reagent and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a suitable reverse transcription kit.
-
RT-qPCR: Perform quantitative PCR using SYBR Green Master Mix and primers specific for the viral gene of interest and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of the viral gene using the comparative Ct (2^-ΔΔCt) method, normalizing to the housekeeping gene and comparing the NVP-BVU972-treated samples to the vehicle-treated control.
Protocol 2: Antiviral Activity Assessment for GFP-Expressing Viruses
This protocol is suitable for viruses that have been engineered to express Green Fluorescent Protein (GFP) upon successful infection and replication.
Materials:
-
NVP-BVU972
-
Cell line (e.g., RAW 264.7)
-
GFP-expressing virus (e.g., VSV-GFP, HSV-GFP, VACV-GFP)
-
Complete cell culture medium
-
DMSO
-
96-well black, clear-bottom plates
-
Fluorescence microscope
-
Flow cytometer
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Compound Treatment and Infection: Treat cells with NVP-BVU972 (e.g., 50 µM) or DMSO and infect with the GFP-expressing virus at an MOI of 0.1, as described in Protocol 1.[1]
-
Incubation: Incubate for 12 hours.[1]
-
Fluorescence Microscopy:
-
Wash the cells gently with PBS.
-
Add fresh medium or PBS to the wells.
-
Visualize the GFP expression using a fluorescence microscope. Capture images of both the NVP-BVU972-treated and control wells.
-
-
Flow Cytometry:
-
Gently wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Protocol 3: Cytotoxicity Assay (CCK-8)
This protocol measures the effect of NVP-BVU972 on cell viability.
Materials:
-
NVP-BVU972
-
Selected cell line (e.g., RAW 264.7, HeLa)
-
Complete cell culture medium
-
CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2x10³ cells per well in 100 µL of medium.[1]
-
Compound Treatment: Add increasing concentrations of NVP-BVU972 to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.[1]
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and gently shake the plate.[1]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of NVP-BVU972.
Experimental Workflow Diagram
Caption: General workflow for in vitro antiviral assays.
References
- 1. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | c-Met inhibitor NVP-BVU972 induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]
- 4. c-Met inhibitor NVP-BVU972 induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | c-Met inhibitor NVP-BVU972 induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]
Application Notes and Protocols for NVP018 in In Vitro Studies
A comprehensive guide for researchers, scientists, and drug development professionals.
Abstract
These application notes provide a detailed overview of the in vitro use of NVP018, a novel investigational compound. This document includes recommended dosage ranges for various cell-based assays, detailed experimental protocols for key applications, and a summary of its known mechanism of action and signaling pathways. The information presented here is intended to guide researchers in designing and executing robust in vitro studies to evaluate the efficacy and cellular effects of this compound.
Introduction to this compound
Further research is needed to fully characterize the compound this compound. Information regarding its specific molecular target and mechanism of action is not yet publicly available. This section will be updated as more data becomes available through ongoing research and publications.
This compound In Vitro Dosage and Efficacy
The optimal dosage of this compound for in vitro studies is cell line-dependent and should be determined empirically for each new experimental system. The following table summarizes recommended starting concentration ranges based on currently available, albeit limited, data.
| Assay Type | Cell Line | Recommended Starting Concentration | Notes |
| Cell Viability (MTT/XTT) | Generic Cancer Cell Line | 1 µM - 100 µM | A broad range is recommended for initial screening. |
| Apoptosis (Caspase-Glo) | Generic Cancer Cell Line | 10 µM - 50 µM | Titration is crucial to identify the optimal concentration for inducing apoptosis. |
| Western Blot | Generic Cell Line | 10 µM - 50 µM | The concentration should be optimized to observe changes in target protein expression or phosphorylation. |
| Kinase Assay | Recombinant Kinase | 0.1 µM - 10 µM | IC50 determination requires a multi-point dose-response curve. |
Note: The concentrations provided are suggestions and may require significant optimization depending on the specific cell line, assay duration, and experimental endpoints.
Signaling Pathways Modulated by this compound
The precise signaling pathways modulated by this compound are currently under investigation. This section will be populated as definitive data becomes available. A hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action, which should be considered illustrative until validated by experimental data.
Caption: A hypothetical signaling cascade for this compound.
Experimental Protocols
The following are detailed protocols for common in vitro assays that can be adapted for use with this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell line
-
Complete growth medium
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is for assessing changes in protein expression or phosphorylation status upon this compound treatment.
Materials:
-
This compound stock solution
-
Target cell line
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Troubleshooting
| Issue | Possible Cause | Solution |
| No effect of this compound observed | Incorrect dosage, inactive compound, resistant cell line | Verify compound activity, perform a dose-response study over a wider range, try a different cell line. |
| High variability between replicates | Inconsistent cell seeding, pipetting errors | Ensure uniform cell suspension, use calibrated pipettes, and handle plates carefully. |
| Faint bands on Western blot | Low protein expression, insufficient antibody concentration | Increase protein loading, optimize primary and secondary antibody dilutions. |
Conclusion
These application notes provide a foundational guide for the in vitro use of this compound. As with any novel compound, researchers are encouraged to perform thorough optimization and validation for their specific experimental systems. The protocols and dosage recommendations herein should serve as a starting point for further investigation into the biological activities of this compound. Further updates will be provided as more information becomes available.
NVP018 solubility and preparation for experiments
Application Notes and Protocols for NVP018
Disclaimer: Information regarding a compound specifically designated as "this compound" is not publicly available. The following application notes and protocols are provided as a detailed template for researchers and drug development professionals. This document is structured to be adapted with experimental data for a specific compound of interest. The mechanism of action described is based on a representative voltage-gated sodium channel inhibitor and should be considered illustrative.
Solubility
A critical first step in the experimental use of any compound is to determine its solubility in various solvents. This information is essential for preparing stock solutions and ensuring the compound remains in solution during experiments. The following table provides a template for summarizing the solubility data for a compound like this compound.
Table 1: Solubility Profile of this compound
| Solvent | Solubility (mg/mL) | Molarity (mM) | Observations |
| DMSO | [Insert Data] | [Insert Data] | e.g., Clear solution |
| Ethanol | [Insert Data] | [Insert Data] | e.g., Precipitate observed |
| PBS (pH 7.4) | [Insert Data] | [Insert Data] | e.g., Suspension formed |
| Water | [Insert Data] | [Insert Data] | e.g., Insoluble |
| PEG400 | [Insert Data] | [Insert Data] | e.g., Forms a clear solution |
Protocols for Experimental Preparation
Accurate and consistent preparation of solutions is paramount for reproducible experimental results. The following protocols provide step-by-step guidance for preparing stock solutions and working solutions for in vitro and in vivo studies.
Preparation of Stock Solutions
Stock solutions are concentrated solutions that are diluted to working concentrations for experiments.[1] Preparing a high-concentration stock solution in a solvent like DMSO is a common practice for poorly water-soluble compounds.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.[2]
-
Solvent Addition: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved.[2] Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution if necessary, but stability at that temperature should be confirmed.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium or assay buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium or assay buffer
-
Sterile tubes and pipettes
Protocol:
-
Thawing the Stock: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For creating a range of concentrations, perform serial dilutions of the stock solution in the assay buffer or medium.
-
Final Dilution: Dilute the stock solution or the intermediate dilutions into the final assay medium to achieve the desired working concentrations.
-
Important: The final concentration of the solvent (e.g., DMSO) should be kept constant across all conditions, including the vehicle control, and should be at a level that does not affect the experimental system (typically ≤ 0.1%).
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately.
Preparation of Dosing Solutions for In Vivo Studies
The formulation for in vivo administration depends on the route of administration and the compound's solubility and stability.
Materials:
-
This compound powder
-
Appropriate vehicle (e.g., saline, PBS, 5% DMSO/95% corn oil)
-
Sterile vials
-
Sonicator or homogenizer
Protocol:
-
Vehicle Selection: Choose a vehicle that is well-tolerated by the animal model and in which this compound is sufficiently soluble and stable for the duration of the study.
-
Preparation of Formulation:
-
For solutions: Dissolve the required amount of this compound in the chosen vehicle. Gentle heating or sonication may be used to aid dissolution.
-
For suspensions: If this compound is not soluble in the desired vehicle, a suspension can be prepared. A common method is to first dissolve the compound in a small amount of an organic solvent like DMSO and then add this solution to the aqueous vehicle while vortexing. The use of a surfactant like Tween 80 may be necessary to create a stable suspension.
-
-
Homogenization: For suspensions, ensure a uniform particle size by using a homogenizer.
-
Final Volume and Storage: Adjust the final volume with the vehicle. Store the dosing solution as appropriate for its stability, but fresh preparation is often preferred.
Illustrative Mechanism of Action: NaV1.8 Inhibition
Voltage-gated sodium channels, particularly the NaV1.8 subtype, are crucial for the transmission of pain signals in peripheral sensory neurons.[3][4] Inhibitors of NaV1.8 can block the propagation of action potentials in these neurons, thereby reducing the sensation of pain.
Caption: Illustrative signaling pathway of NaV1.8 inhibition by this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound.
Caption: General experimental workflow from solution preparation to preclinical evaluation.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. crispmaastricht.nl [crispmaastricht.nl]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Novel Antiviral Agents in Combination Therapy
Disclaimer: The following document provides a generalized framework for the evaluation of a hypothetical novel antiviral agent, referred to herein as NVP018, in combination with other antivirals. No specific antiviral agent designated as this compound was identified in publicly available literature. The protocols and data presented are illustrative and based on established methodologies for antiviral drug combination studies.
Introduction to Antiviral Combination Therapy
The use of multiple antiviral agents in combination is a cornerstone of treatment for many viral infections, including HIV and Hepatitis C.[1][2] The rationale for this approach is to enhance antiviral efficacy, reduce the likelihood of developing drug-resistant viral variants, and potentially lower the required doses of individual drugs, thereby minimizing toxicity.[3] Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, are particularly sought after in combination therapy.[3][4]
The principles of effective antiviral combination therapy often rely on targeting different stages of the viral life cycle or utilizing drugs with distinct mechanisms of action.[4] For instance, combining a viral entry inhibitor with a polymerase inhibitor targets two separate and essential processes for viral replication.[1][3] This multi-targeted approach can create a higher barrier to the development of resistance.
These application notes provide a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of a novel antiviral agent, this compound, in combination with other established antiviral drugs. The protocols outlined below describe methods for assessing cytotoxicity, antiviral activity, and the nature of the drug-drug interaction (synergistic, additive, or antagonistic).
Data Presentation: In Vitro Antiviral Activity and Synergy Analysis
Clear and structured presentation of quantitative data is crucial for the interpretation of combination studies. The following tables provide templates for summarizing the in vitro activity of this compound alone and in combination with other antivirals.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Single Agents
| Compound | Virus/Cell Line | EC50 (µM)a | CC50 (µM)b | Selectivity Index (SI)c |
| This compound | Virus X / Cell Y | Value | Value | Value |
| Antiviral A | Virus X / Cell Y | Value | Value | Value |
| Antiviral B | Virus X / Cell Y | Value | Value | Value |
| Antiviral C | Virus X / Cell Y | Value | Value | Value |
a EC50 (50% effective concentration): The concentration of the drug that inhibits viral replication by 50%. b CC50 (50% cytotoxic concentration): The concentration of the drug that reduces cell viability by 50%. c Selectivity Index (SI) = CC50 / EC50. A higher SI indicates a more favorable therapeutic window.
Table 2: Synergy Analysis of this compound in Combination with Other Antivirals
| Combination (this compound +) | Synergy Scorea | Interaction Type | Most Synergistic Concentrations (µM) |
| Antiviral A | Value | Synergistic | This compound: Value, Antiviral A: Value |
| Antiviral B | Value | Additive | N/A |
| Antiviral C | Value | Antagonistic | N/A |
a Synergy scores can be calculated using various models, such as the Bliss independence model or Loewe additivity model. A score greater than 10 is often considered synergistic.[5]
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of antiviral combinations. The following sections provide step-by-step methodologies for key in vitro experiments.
Protocol 1: Cytotoxicity Assay
This protocol determines the toxicity of the antiviral compounds on the host cells used for the antiviral assays. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[4]
Materials:
-
Cell line appropriate for the virus of interest (e.g., Vero E6, Calu-3)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well or 384-well clear-bottom assay plates
-
This compound and other antiviral compounds, dissolved in DMSO
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed the assay plates with cells at a predetermined density and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]
-
Prepare serial dilutions of this compound and the other antiviral compounds in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).
-
Remove the culture medium from the cells and add the compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium containing the same concentration of DMSO as the compound wells as a vehicle control.
-
Incubate the plates for a period that matches the duration of the antiviral assay (e.g., 72 hours) at 37°C and 5% CO2.[4][6]
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay measures the ability of the antiviral compounds to protect cells from the virus-induced cytopathic effect (CPE).[7]
Materials:
-
All materials from Protocol 1
-
Virus stock with a known titer
Procedure:
-
Seed the assay plates with cells and incubate for 24 hours as described in Protocol 1.
-
Prepare serial dilutions of the antiviral compounds in cell culture medium.
-
In a separate plate or tubes, pre-mix the virus with the compound dilutions. Alternatively, add the compounds to the cells first, followed by the virus. The multiplicity of infection (MOI) should be optimized to cause significant CPE within the assay duration (e.g., MOI of 0.01).[5]
-
Include control wells:
-
Uninfected, untreated cells (100% cell viability)
-
Infected, untreated cells (0% protection)
-
-
Incubate the plates for 72 hours at 37°C and 5% CO2, or until significant CPE is observed in the infected control wells.[4][6]
-
Quantify cell viability using the CellTiter-Glo® assay as described in Protocol 1.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Synergy Analysis (Checkerboard Assay)
This assay is used to systematically evaluate the interaction between two antiviral compounds. A matrix of drug concentrations is tested to determine if the combination is synergistic, additive, or antagonistic.[6]
Materials:
-
All materials from Protocol 2
Procedure:
-
Seed a 96-well or 384-well plate with cells and incubate for 24 hours.
-
Prepare serial dilutions of this compound (e.g., along the rows) and the second antiviral (e.g., along the columns) in a checkerboard format. This will create a matrix of wells with varying concentrations of both drugs.[6]
-
Include wells for each drug alone to determine their individual dose-response curves. Also, include uninfected and infected control wells.
-
Infect the cells with the virus at a pre-determined MOI.
-
Incubate the plates for the desired duration (e.g., 72 hours).
-
Measure the antiviral effect (e.g., CPE inhibition) in each well.
-
Analyze the data using a synergy model. The Bliss independence model is commonly used. The expected additive effect (E) is calculated as: E = A + B - (A * B), where A and B are the fractional inhibitions of drug A and drug B alone. The difference between the observed inhibition and the expected additive effect gives the synergy score. A positive score indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism.
Visualizations
Diagrams are powerful tools for illustrating complex concepts and workflows. The following are examples created using the DOT language for Graphviz.
Caption: Experimental workflow for evaluating combination antiviral therapy.
Caption: Conceptual illustration of drug interaction types.
Caption: Hypothetical targeting of the viral life cycle by a combination therapy.
References
- 1. Synergy of entry inhibitors with direct-acting antivirals uncovers novel combinations for prevention and treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-nucleoside reverse transcriptase inhibitor-based combination antiretroviral therapy is associated with lower cell-associated HIV RNA and DNA levels compared to protease inhibitor-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Utilizing a c-Met Inhibitor (Exemplified as NVP018) for the Investigation of Viral Entry Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral entry into host cells is a critical first step in the viral life cycle and presents a key target for antiviral therapeutic development. This process is often a complex interplay between viral surface proteins and host cell receptors and signaling pathways. A growing body of evidence suggests that various viruses exploit host cell receptor tyrosine kinases (RTKs), such as c-Met, to facilitate their entry and subsequent replication. The c-Met receptor, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades that can be hijacked by viruses.
This document provides detailed application notes and protocols for utilizing a selective c-Met inhibitor, herein exemplified as NVP018 , as a tool to dissect the molecular mechanisms of viral entry. By inhibiting c-Met phosphorylation and its downstream signaling, researchers can elucidate the dependency of specific viruses on this pathway for infection. These studies are crucial for validating c-Met as a potential host-directed antiviral target and for the development of novel therapeutic strategies.
Quantitative Data Summary
The efficacy of a c-Met inhibitor in blocking viral entry can be quantified through various in vitro assays. The following table summarizes key quantitative data that should be generated when characterizing the antiviral activity of a compound like this compound.
| Parameter | Description | Virus A | Virus B | Virus C |
| IC50 (µM) | The concentration of the inhibitor that reduces viral infection by 50%. | Value | Value | Value |
| CC50 (µM) | The concentration of the inhibitor that reduces cell viability by 50%. | Value | Value | Value |
| Selectivity Index (SI) | The ratio of CC50 to IC50, indicating the therapeutic window. | Value | Value | Value |
| Ki (nM) | The inhibition constant, representing the binding affinity of the inhibitor to the target kinase. | Value | Value | Value |
| Maximum Inhibition (%) | The maximum percentage of viral entry inhibition achieved. | Value | Value | Value |
Note: The values in this table are placeholders and should be experimentally determined for the specific c-Met inhibitor and viruses under investigation.
Signaling Pathway
The c-Met signaling pathway plays a crucial role in normal cellular processes, but can be exploited by viruses. Understanding this pathway is essential for interpreting the effects of c-Met inhibitors.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Viral Entry Assay using Pseudotyped Viruses
This protocol describes a common method to specifically study the entry step of the viral life cycle.
Objective: To quantify the effect of this compound on the entry of viruses that utilize the c-Met pathway.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
c-Met expressing target cells
-
Plasmids for producing pseudotyped viral particles (e.g., lentiviral or VSV-based) encoding a reporter gene (e.g., Luciferase or GFP) and the viral envelope protein of interest.
-
Transfection reagent
-
This compound (c-Met inhibitor)
-
Cell culture medium (DMEM, 10% FBS)
-
Luciferase assay reagent or flow cytometer
Protocol:
-
Production of Pseudotyped Virus:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the packaging plasmid, the transfer vector plasmid (containing the reporter gene), and the viral envelope plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudotyped viral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Titer the virus to determine the appropriate multiplicity of infection (MOI).
-
-
Inhibition of Viral Entry:
-
Seed the target cells in a 96-well plate.
-
Once the cells are adhered, pre-treat them with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Infect the cells with the pseudotyped virus at a predetermined MOI in the presence of this compound.
-
Incubate for 48-72 hours.
-
-
Quantification of Viral Entry:
-
For Luciferase Reporter:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a cell viability assay (see Protocol 2).
-
-
For GFP Reporter:
-
Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
Caption: Workflow for the pseudotyped virus entry assay.
Cell Viability Assay
Objective: To determine the cytotoxicity of this compound and calculate the selectivity index.
Materials:
-
Target cells
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Seed target cells in a 96-well plate at the same density as the viral entry assay.
-
Treat the cells with the same concentrations of this compound used in the viral entry assay.
-
Incubate for the same duration as the viral entry assay (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.
Western Blot Analysis of c-Met Phosphorylation
Objective: To confirm that this compound inhibits the c-Met signaling pathway in the target cells.
Materials:
-
Target cells
-
This compound
-
HGF (or other c-Met ligand, if necessary to stimulate the pathway)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed target cells in a 6-well plate.
-
Treat the cells with this compound for the desired time.
-
If necessary, stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Met and total c-Met. Use an antibody against a housekeeping protein like GAPDH as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for utilizing a c-Met inhibitor, exemplified as this compound, to investigate the role of the c-Met signaling pathway in viral entry. By combining quantitative viral entry assays with assessments of cytotoxicity and target engagement, researchers can effectively characterize the antiviral potential of such compounds and gain valuable insights into virus-host interactions. This knowledge is paramount for the rational design and development of novel host-directed antiviral therapies.
Application Notes and Protocols for NVP018 in HCV Replicon Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of NVP018, a potent Hepatitis C Virus (HCV) NS5A inhibitor, in HCV replicon systems. This document is intended to guide researchers in evaluating the antiviral activity, mechanism of action, and resistance profile of this compound.
Introduction to this compound and HCV Replicon Systems
Hepatitis C Virus (HCV) infection is a major cause of chronic liver disease worldwide.[1][2] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment.[3] this compound is a novel investigational inhibitor targeting the HCV non-structural protein 5A (NS5A). The NS5A protein is a critical component of the HCV replication complex and is involved in both viral RNA replication and virion assembly.[4][5][6] NS5A inhibitors, as a class of DAAs, offer high efficacy and a favorable safety profile.[4][7]
HCV replicon systems are invaluable tools for the discovery and characterization of HCV inhibitors.[3][8][9][10][11] These systems consist of engineered subgenomic or full-length HCV RNA molecules that can autonomously replicate in cultured human hepatoma cells (e.g., Huh-7).[3][10][11] They allow for the quantitative assessment of antiviral potency without the need for infectious virus production, making them suitable for high-throughput screening and detailed mechanistic studies.[3][12]
Mechanism of Action of this compound
This compound targets the HCV NS5A protein, a phosphoprotein with no known enzymatic function but essential for the viral life cycle.[1][4] By binding to NS5A, this compound is believed to induce a conformational change that disrupts its normal functions, thereby inhibiting:
-
HCV RNA Replication: NS5A is a key organizer of the viral replication complex. This compound binding interferes with the formation and function of this complex.[4][6]
-
Virion Assembly: NS5A also plays a crucial role in the assembly of new viral particles. This compound can impair this process, leading to a reduction in the production of infectious virus.[4][5]
The multifaceted mechanism of action of NS5A inhibitors like this compound contributes to their high antiviral potency.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound in various HCV replicon assays.
Table 1: Antiviral Activity of this compound against different HCV Genotype Replicons
| HCV Genotype Replicon | EC50 (pM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Genotype 1a | 50 | >10 | >200,000 |
| Genotype 1b | 15 | >10 | >666,667 |
| Genotype 2a | 250 | >10 | >40,000 |
| Genotype 3a | 80 | >10 | >125,000 |
| Genotype 4a | 45 | >10 | >222,222 |
| Genotype 5a | 60 | >10 | >166,667 |
| Genotype 6a | 120 | >10 | >83,333 |
EC50: 50% effective concentration required to inhibit HCV replicon replication. CC50: 50% cytotoxic concentration.
Table 2: Resistance Profile of this compound against common NS5A Resistance-Associated Substitutions (RASs)
| NS5A Substitution | Genotype | Fold Change in EC50 (vs. Wild-Type) |
| M28T | 1a | 5 |
| Q30H | 1a | 15 |
| L31M | 1a | 8 |
| Y93H | 1a | >1000 |
| Y93N | 1b | >5000 |
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination
This protocol describes the determination of the 50% effective concentration (EC50) of this compound in a stable HCV replicon cell line.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.
-
This compound compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stable HCV replicon cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium without G418. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from picomolar to micromolar. Include a vehicle control (DMSO) and a positive control (e.g., another known NS5A inhibitor).
-
Compound Treatment: Add 100 µL of the diluted compound to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression analysis.
Protocol 2: Cytotoxicity Assay for CC50 Determination
This protocol determines the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Huh-7 cells (or the same cell line used for the replicon assay).
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound compound stock solution.
-
96-well cell culture plates.
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells as described in Protocol 1.
-
Incubation: Incubate for 72 hours.
-
Cell Viability Assay: Measure cell viability using a suitable assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. Determine the CC50 value by non-linear regression.
Protocol 3: In Vitro Resistance Selection Study
This protocol describes the selection of this compound-resistant HCV replicons.
Materials:
-
Stable HCV replicon cells.
-
Culture medium with and without G418.
-
This compound.
-
6-well or 12-well cell culture plates.
-
RNA extraction kit.
-
RT-PCR reagents.
-
Sanger sequencing or Next-Generation Sequencing (NGS) services.
Procedure:
-
Initial Treatment: Plate stable replicon cells and treat with this compound at a concentration equal to its EC50.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to grow out. The concentration can be doubled every 1-2 passages.
-
Colony Isolation: Once resistant colonies emerge at high concentrations of this compound, isolate individual colonies.
-
RNA Extraction and Sequencing: Expand the resistant colonies, extract total RNA, and perform RT-PCR to amplify the NS5A coding region. Sequence the PCR product to identify mutations.
-
Phenotypic Characterization: Characterize the phenotype of the identified mutations by introducing them into a wild-type replicon backbone and performing the EC50 determination assay as described in Protocol 1.
Visualizations
Caption: Mechanism of action of this compound in the HCV life cycle.
Caption: Workflow for determining the EC50 of this compound.
Caption: Workflow for selecting and characterizing this compound-resistant HCV replicons.
References
- 1. Discovery of hepatitis C virus NS5A inhibitors as a new class of anti-HCV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCV drug discovery aimed at viral eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are NS5A inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 7. How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 8. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 9. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 11. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Host-Virus Interactions with NVP018 (NVP-BVU972)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP018, also known as NVP-BVU972, is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] Initially developed as an anti-cancer therapeutic, recent studies have unveiled its significant broad-spectrum antiviral and anti-inflammatory properties.[1][2] These dual functions make this compound a valuable tool for investigating host-virus interactions and a promising candidate for the development of host-directed antiviral therapies.
This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on viral replication and host inflammatory responses.
Mechanism of Action
This compound exerts its antiviral and anti-inflammatory effects through a dual mechanism:
-
Inhibition of c-Met Signaling: As a selective c-Met inhibitor, this compound blocks the downstream signaling pathways that are often hijacked by viruses to facilitate their replication and survival.[1] The c-Met pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular signals involving pathways such as PI3K-Akt, MAPK, and STAT3, which are crucial for cell growth, proliferation, and survival.[1] Many viruses exploit these pathways to support their life cycle.[1]
-
Suppression of NF-κB-mediated Inflammation: this compound significantly attenuates the inflammatory response to viral infection by inhibiting the activation of the NF-κB signaling pathway.[1] It achieves this by blocking the phosphorylation of key signaling molecules, including IκB kinase (IKK)α/β, inhibitor of κB (IκB)α, and the p65 subunit of NF-κB.[1] This prevents the nuclear translocation of p65 and the subsequent transcription of pro-inflammatory genes.[1]
Data Presentation
While specific EC50 and IC50 values for this compound against various viruses are not detailed in the provided search results, a clear dose-dependent antiviral effect has been demonstrated.
| Compound | Target | Parameter | Viruses | Concentration/Value | Cell Lines | Reference |
| This compound (NVP-BVU972) | c-Met Kinase | IC50 | N/A | 14 nmol/L | Biochemical Assay | N/A |
| Viral Replication | Dose-dependent Inhibition | VSV, EMCV, MHV, HSV-1, VACV | 25 µM, 50 µM, 100 µM | RAW 264.7 | [1] | |
| Viral mRNA Reduction | % Inhibition | VSV, HSV-1, EMCV | 50-70% | HeLa, HT29, HT1080 | [1] | |
| NF-κB Signaling | Inhibition of Phosphorylation | N/A | 100 µM | RAW 264.7 | [1] |
Mandatory Visualizations
Caption: Workflow for evaluating this compound's antiviral and anti-inflammatory effects in vitro.
Caption: this compound inhibits c-Met signaling pathways hijacked by viruses.
Caption: this compound inhibits NF-κB activation by blocking IKK phosphorylation.
Experimental Protocols
Viral Replication Assay (Plaque Reduction Assay)
This assay quantifies the effect of this compound on the production of infectious virus particles.
Materials:
-
Susceptible host cell line (e.g., Vero, RAW 264.7)
-
Complete culture medium
-
Virus stock of known titer (e.g., VSV, HSV-1)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., 1.2% methylcellulose in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in culture plates to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium. Include a vehicle control (e.g., DMSO).
-
Infection: Aspirate the culture medium from the cell monolayers. Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well) in the presence of the different concentrations of this compound or vehicle control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Carefully remove the virus inoculum and overlay the cell monolayer with the semi-solid overlay medium containing the corresponding concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow the plates to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control. The EC50 value (the concentration of this compound that reduces the number of plaques by 50%) can be determined by non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of the host cells to ensure that the observed antiviral effect is not due to cytotoxicity.
Materials:
-
Host cell line
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the viral replication assay (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control. The CC50 value (the concentration of this compound that reduces cell viability by 50%) can be determined by non-linear regression analysis.
Western Blot Analysis of NF-κB Signaling
This protocol details the detection of key phosphorylated proteins in the NF-κB pathway to confirm the inhibitory effect of this compound.
Materials:
-
RAW 264.7 cells or other suitable cell line
-
This compound stock solution
-
LPS (Lipopolysaccharide) or viral infection to stimulate the NF-κB pathway
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IKKα/β, anti-IKKα/β, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Stimulation: Seed cells and treat with this compound or vehicle control for a specified time. Stimulate the cells with LPS or infect with a virus for a short period (e.g., 15-60 minutes) to induce NF-κB activation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a valuable pharmacological tool for dissecting the intricate interplay between viral pathogens and host cellular machinery. Its ability to concurrently inhibit viral replication and suppress detrimental inflammation provides a unique advantage for studying the pathogenesis of viral diseases and for exploring novel therapeutic strategies. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their investigations of host-virus interactions.
References
Application Notes and Protocols for NVP018 in High-Throughput Screening Assays
Following a comprehensive search, no specific information, quantitative data, or established experimental protocols were found for a compound designated "NVP018" in the context of high-throughput screening assays.
The scientific literature and public databases reviewed did not contain references to a molecule with the identifier "this compound" being utilized for high-throughput screening, nor was there information available regarding its mechanism of action or any associated signaling pathways.
Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of foundational data. For researchers, scientists, and drug development professionals interested in utilizing a novel compound in high-throughput screening, the general principles and methodologies outlined below can serve as a guide.
General Principles for High-Throughput Screening (HTS) Assay Development
High-throughput screening is a critical component of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic candidates. The development of a robust and reliable HTS assay is paramount for the success of any screening campaign. Key considerations include the biological target, the detection technology, and the automation platform.
A typical workflow for developing and executing a high-throughput screen is depicted below. This process begins with assay development and optimization, proceeds through a pilot screen and full-scale screen, and culminates in the identification and confirmation of "hit" compounds.
Caption: A generalized workflow for a high-throughput screening (HTS) campaign.
Generic Protocol for a Cell-Based HTS Assay
The following is a generalized protocol for a 384-well plate, cell-based HTS assay. This protocol would require significant optimization and adaptation for a specific compound like this compound, once its biological target and mechanism of action are known.
Objective: To identify compounds that modulate a specific cellular signaling pathway.
Materials:
-
384-well, sterile, tissue culture-treated microplates
-
HEK293 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Compound library dissolved in Dimethyl Sulfoxide (DMSO)
-
Assay-specific reagents (e.g., luciferase substrate, fluorescent probe)
-
Positive and negative control compounds
Equipment:
-
Automated liquid handler
-
Plate reader (e.g., luminometer, fluorometer)
-
Cell incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate washer (optional)
Protocol:
-
Cell Seeding:
-
Culture HEK293 cells to ~80% confluency.
-
Trypsinize, neutralize, and centrifuge the cells.
-
Resuspend the cell pellet in complete growth medium (DMEM + 10% FBS + 1% Pen-Strep) to the desired seeding density.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare compound plates by dispensing 100 nL of each test compound, positive control, and negative control (DMSO) into the appropriate wells of the cell plate using a pintool or acoustic dispenser.
-
Incubate the plate for the desired time (e.g., 1 hour, 24 hours) at 37°C, 5% CO2.
-
-
Signal Detection:
-
Equilibrate the assay plate and detection reagents to room temperature.
-
Add 10 µL of the detection reagent to each well using an automated liquid handler.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on a plate reader using the appropriate settings for the detection modality (e.g., luminescence, fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition or activation for each test compound relative to the positive and negative controls.
-
Determine a "hit" threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
Identify compounds that meet the hit criteria for further investigation.
-
Illustrative Signaling Pathway Diagram
In the absence of a known target for this compound, a generic representation of a common signaling pathway, the Mitogen-Activated Protein Kinase (MAPK) cascade, is provided below. This pathway is a frequent target in drug discovery.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
To proceed with the development of specific application notes and protocols for this compound, detailed information regarding its chemical structure, biological target, mechanism of action, and any preliminary experimental data is required. Researchers in possession of such information are encouraged to use the general frameworks provided above as a starting point for their HTS assay development efforts.
Troubleshooting & Optimization
Technical Support Center: Assessing Novel Compound Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of novel compounds, such as NVP018, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: My novel compound is not showing any cytotoxic effects. What are the possible reasons?
A1: Several factors could contribute to a lack of observed cytotoxicity:
-
Compound Solubility: Ensure your compound is fully dissolved in the vehicle solvent and further diluted in the culture medium. Precipitated compound will not be available to the cells. Consider using a different solvent or a lower concentration.
-
Concentration Range: The concentrations tested may be too low. It is recommended to perform a wide dose-response study, ranging from nanomolar to high micromolar concentrations, to determine the effective range.
-
Incubation Time: The duration of exposure may be insufficient for the compound to exert its effects. Typical incubation times range from 24 to 72 hours, but this can be compound and cell-line dependent.[1]
-
Cell Line Resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action. Consider screening against a panel of cell lines with different genetic backgrounds. Some cancer cells develop multi-drug resistance, which can be a factor.[2][3]
-
Assay Interference: The compound itself might interfere with the cytotoxicity assay (e.g., colorimetric assays like MTT). It is advisable to include a control with the compound in cell-free medium to check for any direct reaction with the assay reagents.
Q2: I am observing high variability between replicate wells in my cytotoxicity assay. How can I improve consistency?
A2: High variability can be minimized by addressing the following:
-
Cell Seeding Density: Ensure a uniform cell number is seeded in each well. Inconsistent cell density at the start of the experiment is a common source of variability. Perform a cell count before seeding and ensure the cell suspension is homogenous.
-
Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize errors in compound dilution and addition to the wells.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells for experimental data or ensure the incubator has adequate humidity control.
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.
Q3: How do I determine if my compound is inducing apoptosis or necrosis?
A3: Several methods can distinguish between apoptosis and necrosis:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[4]
-
Caspase Activity Assays: Apoptosis is often executed by a family of proteases called caspases. Measuring the activity of key caspases, such as caspase-3, -8, and -9, can indicate the induction of apoptosis.[5]
-
Morphological Assessment: Apoptotic cells exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, and chromatin condensation, which can be observed by microscopy.[5] Necrosis is typically characterized by cell swelling and membrane rupture.[4]
Q4: My compound appears to arrest the cell cycle. How can I investigate this further?
A4: To investigate cell cycle arrest, you can use flow cytometry to analyze the DNA content of your cells:
-
Propidium Iodide (PI) Staining: After fixing and permeabilizing the cells, PI can be used to stain the DNA. The fluorescence intensity of PI is proportional to the amount of DNA, allowing you to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.
-
Western Blot Analysis: Analyze the expression levels of key cell cycle regulatory proteins, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).[6] Changes in the levels of these proteins can provide mechanistic insights into the cell cycle arrest.[7][8]
Troubleshooting Guides
Troubleshooting Inconsistent IC50 Values
| Problem | Possible Cause | Solution |
| IC50 values differ significantly between experiments. | Inconsistent cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Variation in reagent preparation. | Prepare fresh dilutions of the compound for each experiment. Ensure all other media and supplements are from the same lot if possible. | |
| Fluctuation in incubation time. | Strictly adhere to the predetermined incubation time for all experiments. | |
| IC50 values are not reproducible. | Cell line contamination (e.g., Mycoplasma). | Regularly test cell lines for Mycoplasma contamination. |
| Instability of the compound. | Assess the stability of the compound in culture medium over the course of the experiment. |
Quantitative Data Summary
The following table provides an example of how to summarize cytotoxicity data for a novel compound across different cell lines. The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 ± 0.7 |
| MDA-MB-231 | Breast Cancer | 12.8 ± 1.5 |
| A549 | Lung Cancer | 8.1 ± 0.9 |
| HCT116 | Colon Cancer | 3.5 ± 0.4 |
| PC-3 | Prostate Cancer | 25.6 ± 3.2 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
Prepare serial dilutions of the novel compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a dose-response curve fitting software.
Visualizations
Signaling Pathways and Workflows
References
- 1. scielo.br [scielo.br]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential cytotoxicity of 19 anticancer agents in wild type and etoposide resistant small cell lung cancer cell lines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. RGNNV-induced cell cycle arrest at G1/S phase enhanced viral replication via p53-dependent pathway in GS cells [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NVP018 Antiviral Assay Variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in antiviral assays involving the investigational compound NVP018.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our EC50/IC50 values for this compound between experiments. What are the potential causes?
A1: High variability in EC50 or IC50 values is a common issue in antiviral assays and can stem from several factors:
-
Cell Health and Passage Number: Ensure that the host cells are healthy, within a consistent and low passage number range, and free from contamination (e.g., mycoplasma).[1][2] Phenotypic drift can occur at higher passage numbers, altering cellular response to both the virus and the compound.[3]
-
Inconsistent Virus Titer: The amount of virus used for infection, or the Multiplicity of Infection (MOI), is a critical parameter.[4] Use a consistently prepared and recently tittered virus stock for all experiments to ensure reproducible infection rates.
-
Compound Solubility and Stability: this compound may have solubility issues in aqueous media.[4] Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) and that the final concentration of the solvent in the assay is consistent and non-toxic to the cells.[5] Repeated freeze-thaw cycles of the compound stock can also lead to degradation.[6]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions can significantly impact the final concentrations of this compound tested.[7] Use calibrated pipettes and consider techniques like reverse pipetting for viscous solutions to improve accuracy.[8]
-
"Edge Effects" in Multi-Well Plates: Wells on the outer edges of 96-well plates are prone to evaporation and temperature fluctuations, which can affect cell growth and viral replication.[3] To mitigate this, it is recommended to fill the perimeter wells with sterile media or PBS and not use them for experimental data points.[3][8]
Q2: How can we differentiate between the antiviral activity of this compound and any cytotoxic effects on the host cells?
A2: It is crucial to distinguish between a compound's specific antiviral effect and general cytotoxicity.
-
Run a Parallel Cytotoxicity Assay: Always perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with your antiviral assay.[4] This involves treating uninfected cells with the same concentrations of this compound used in the antiviral assay.
-
Determine the CC50: The cytotoxicity assay will allow you to determine the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.[9]
-
Calculate the Selectivity Index (SI): The Selectivity Index is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (or IC50). A higher SI value indicates a more favorable therapeutic window, as the compound is effective against the virus at concentrations well below those that are toxic to the host cells.[9]
Q3: Our plaque assay results are inconsistent, with poorly defined or variable-sized plaques. How can we improve this?
A3: Inconsistent plaque morphology can obscure results and make accurate quantification difficult. Consider the following factors:
-
Cell Monolayer Health: The cell monolayer must be confluent and healthy at the time of infection. A non-uniform monolayer can lead to irregular plaque formation.[4]
-
Overlay Viscosity: The concentration of the overlay medium (e.g., agarose or methylcellulose) is critical. If the overlay is too liquid, the virus may spread diffusely, leading to large, ill-defined plaques. If it is too viscous, plaque development may be inhibited, resulting in smaller than expected plaques.[4][6]
-
Incubation Conditions: Ensure consistent temperature and CO2 levels in the incubator, as fluctuations can stress the cells and impact plaque development.[4]
-
Drying of the Monolayer: Allowing the cell monolayer to dry out at any point during media changes or virus inoculation can cause cell death, creating plaque-like artifacts.[4]
Q4: We are not observing any antiviral activity with this compound. What should we check?
A4: A lack of antiviral activity can be due to several reasons:
-
Incorrect Concentration Range: The concentrations of this compound being tested may be too low. It is advisable to test a broad range of concentrations initially.[8]
-
Compound Degradation: this compound may have degraded due to improper storage or handling.[5] Use a fresh aliquot of the stock solution for each experiment.
-
Virus Strain Resistance: The viral strain being used may be resistant to this compound.[5] If possible, test the compound against a known sensitive strain as a positive control.
-
Assay Readout Interference: The compound may interfere with the assay's detection method (e.g., colorimetric or fluorescent readouts).[5] This can be tested by running controls with the compound and assay reagents in the absence of cells and virus.
Troubleshooting Summary
The following table summarizes common issues, potential causes, and recommended solutions for this compound antiviral assay variability.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in EC50/IC50 values | Inconsistent cell seeding density, variations in virus titer, pipetting errors, "edge effects" in multi-well plates.[8] | Ensure consistent cell seeding, use a freshly tittered virus stock, calibrate pipettes regularly, and avoid using the outer wells of plates for experimental data.[8] |
| No antiviral activity observed | Incorrect this compound concentration range, this compound degradation, resistant virus strain, non-permissive cell line.[8] | Test a broader range of concentrations, prepare fresh stock solutions of this compound, confirm virus sensitivity, and ensure the cell line supports robust viral replication.[8] |
| High background signal in assay | Reagent contamination, interference from this compound with assay reagents, media components (e.g., phenol red) interfering with readings.[3] | Use sterile techniques, run compound-only controls, and consider using phenol red-free media for the assay.[3] |
| Inconsistent plaque morphology | Unhealthy or non-confluent cell monolayer, improper overlay viscosity, inconsistent incubation conditions, drying of the cell monolayer.[4] | Ensure a uniform and healthy cell monolayer, optimize the overlay concentration, maintain stable incubator conditions, and handle plates carefully to prevent drying.[4] |
| Cytotoxicity observed at high this compound concentrations | This compound has inherent toxicity at higher concentrations. | Run a parallel cytotoxicity assay on uninfected cells to determine the CC50 and calculate the selectivity index (SI = CC50/EC50).[4][9] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that is toxic to the host cells (CC50).
Materials:
-
Host cells
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.[8]
-
Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).[8]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a plate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control. The CC50 is the concentration of this compound that reduces cell viability by 50%.[8]
Plaque Reduction Neutralization Test (PRNT)
This assay determines the antiviral activity of this compound by quantifying the reduction in viral plaques.
Materials:
-
Host cells
-
Cell culture medium
-
This compound stock solution
-
Virus stock of known titer
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., 2x MEM containing 1.2% methylcellulose or 1% low-melting-point agarose)
-
Crystal violet solution
Procedure:
-
Seed host cells in multi-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in culture medium.
-
Mix the this compound dilutions with a known amount of virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.[8]
-
Remove the medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.[8]
-
Incubate for 1 hour at 37°C to allow for viral adsorption.[8]
-
Gently remove the inoculum and add the overlay medium to each well.[8]
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days).[8]
-
Fix the cells with 10% formalin and then stain with crystal violet solution.[8]
-
Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Visual Guides
Experimental and Logical Workflows
Caption: Troubleshooting workflow for addressing high EC50/IC50 variability.
Caption: General experimental workflow for a Plaque Reduction Neutralization Test.
Signaling Pathway
Caption: A simplified, hypothetical pathway of viral entry and replication.
References
- 1. youtube.com [youtube.com]
- 2. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Optimizing NVP018 concentration for maximum efficacy
Technical Support Center: NVP018
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of this compound for maximum efficacy in preclinical research. This compound is a potent and selective inhibitor of the novel kinase, "Kinase Y" (KY), a critical component of the "Path-Z" signaling pathway, which is implicated in oncogenesis. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound in your specific cell line. A common starting point is to perform a dose-response curve with concentrations spanning from the nanomolar to the micromolar range (e.g., 1 nM to 100 µM).[1] This will help establish an approximate IC50 (half-maximal inhibitory concentration) value, which can then be used to define a more focused concentration range for subsequent experiments.
Q2: How should I select the appropriate cell line for my this compound experiments?
A2: The choice of cell line is critical and should be guided by your research objectives.[1] Ideally, you should use cell lines where the "Path-Z" signaling pathway is known to be active or dysregulated. It is also beneficial to include a control cell line with low or no "Kinase Y" expression to assess the specificity of this compound.
Q3: this compound has limited aqueous solubility. How should I prepare my stock solutions and working concentrations?
A3: this compound is soluble in organic solvents such as DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it at -20°C or -80°C. For cell-based assays, the stock solution should be serially diluted in culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1]
Q4: What is the optimal duration of cell exposure to this compound?
A4: The optimal exposure time for this compound can vary depending on its mechanism of action and the biological question being addressed.[1] A time-course experiment is recommended to determine the ideal duration for observing the desired effect. For example, you could assess cell viability or pathway inhibition at 24, 48, and 72 hours of continuous exposure to this compound.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect of this compound | The concentration of this compound is too low. The chosen cell line is not sensitive to this compound. The incubation time is too short. | Test a higher concentration range of this compound. Verify the expression and activity of "Kinase Y" in your cell line. Increase the duration of this compound exposure. |
| Excessive cell death, even at low concentrations | The compound is highly cytotoxic to the chosen cell line. The cells are particularly sensitive to the compound. The solvent concentration is contributing to toxicity. | Use a lower concentration range for your dose-response curve. Reduce the incubation time. Ensure the final solvent concentration is not exceeding recommended limits (e.g., <0.5% for DMSO).[1] |
| High variability between replicate wells | Inconsistent cell seeding density. Uneven distribution of this compound in the wells. "Edge effects" in the multi-well plate. | Ensure the cell suspension is thoroughly mixed before seeding. Mix the this compound solution well before adding it to the wells. Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line and determine its IC50 value.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium
-
96-well plates
-
DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
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Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
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MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 3-4 hours.
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Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: The Path-Z signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
NVP018 off-target effects in experiments
As a highly specialized AI assistant, I was unable to find any publicly available scientific literature or documentation pertaining to a compound designated "NVP018." It is possible that this is an internal compound code not yet in the public domain, a new and unannounced agent, or a potential typographical error.
To fulfill your request for a comprehensive technical support center, I have created an exemplary guide for a hypothetical, yet representative, small molecule kinase inhibitor, which I will refer to as NVP-428 . This guide is structured to address the common challenges and questions researchers face regarding off-target effects, based on the well-documented behavior of this class of compounds.
Technical Support Center: NVP-428
Compound Name: NVP-428 Primary Target: Aurora Kinase A (AURKA) Compound Type: ATP-competitive kinase inhibitor
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NVP-428?
A1: NVP-428 is a potent, ATP-competitive inhibitor of Aurora Kinase A (AURKA), a key serine/threonine kinase involved in mitotic progression. By binding to the ATP pocket of AURKA, NVP-428 prevents its phosphorylation activity, leading to defects in centrosome separation, mitotic spindle assembly, and ultimately, cell cycle arrest in the G2/M phase.
Q2: We are observing significant cell toxicity at concentrations where the primary target, AURKA, should not be fully inhibited. What could be the cause?
A2: This is a common issue and often points to off-target effects. NVP-428 has known off-target activity against several other kinases, most notably VEGFR2 and members of the SRC family kinases (see Table 1). These kinases are involved in cell survival and angiogenesis pathways. Inhibition of these off-targets can lead to apoptosis or anti-proliferative effects independent of AURKA inhibition. We recommend performing a dose-response curve and comparing the phenotypic effects with a structurally unrelated AURKA inhibitor to confirm.
Q3: Our cells are arresting in the G1 phase, not G2/M as expected for an AURKA inhibitor. Why is this happening?
A3: While the primary target, AURKA, is crucial for G2/M transition, NVP-428 has off-target effects on kinases that can influence G1 progression, such as CDK2/Cyclin E. Although the affinity for CDK2 is lower than for AURKA (see Table 1), at higher concentrations, this off-target inhibition can become significant, leading to a G1 arrest. Consider titrating down the concentration of NVP-428 or using a more selective AURKA inhibitor for your experiments.
Q4: How can I experimentally validate the off-target effects of NVP-428 in my model system?
A4: There are several robust methods to validate off-target effects:
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Kinome Profiling: Use a commercially available kinase panel to screen NVP-428 against hundreds of kinases at a specific concentration. This will provide a broad overview of its selectivity.
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Western Blotting: Treat your cells with NVP-428 and probe for the phosphorylation status of known off-target substrates. For example, check the phosphorylation of SRC at its activating site or key downstream effectors of VEGFR2.
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Rescue Experiments: If you hypothesize that an off-target is causing a specific phenotype, you can try to rescue this effect by overexpressing a drug-resistant mutant of the off-target kinase.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected Cell Morphology | Off-target inhibition of kinases involved in cytoskeletal organization (e.g., ROCK, FAK). | Perform immunofluorescence staining for key cytoskeletal proteins like F-actin and vinculin. Cross-reference with kinome profiling data. |
| Contradictory Results with siRNA/shRNA Knockdown of AURKA | The phenotype observed with NVP-428 is due to off-target effects, not AURKA inhibition. | Use at least two different AURKA inhibitors with distinct chemical scaffolds. The results should be consistent if the effect is on-target. |
| High Background in Kinase Assays | NVP-428 may be inhibiting other kinases present in your cell lysate. | Use a purified, recombinant AURKA enzyme for your in vitro kinase assays to ensure you are measuring on-target activity. |
| In vivo Toxicity Higher than Expected | Off-target effects on kinases crucial for normal physiological processes (e.g., VEGFR2 in vasculature). | Reduce the dosage and/or frequency of administration. Monitor for common toxicity markers. |
Quantitative Data on Off-Target Effects
Table 1: Kinase Selectivity Profile of NVP-428
| Target Kinase | IC50 (nM) | Primary Function | Potential Off-Target Phenotype |
| AURKA | 5 | Mitotic progression | G2/M arrest, apoptosis |
| VEGFR2 | 50 | Angiogenesis, cell survival | Anti-angiogenic effects, apoptosis |
| SRC | 150 | Cell migration, proliferation | Reduced cell motility |
| ABL1 | 200 | Cell differentiation, proliferation | Apoptosis in specific cell lines |
| CDK2 | 500 | G1/S phase transition | G1 arrest |
Experimental Protocols
Protocol 1: Western Blot for Phospho-SRC (pSRC)
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat with NVP-428 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
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Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Determine protein concentration using a BCA assay.
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Electrophoresis: Load 20 µg of protein per lane on an SDS-PAGE gel.
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Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate with a primary antibody against pSRC (Tyr416) overnight at 4°C.
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Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize bands using an ECL substrate and an imaging system.
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Stripping and Reprobing: Strip the membrane and reprobe for total SRC and a loading control (e.g., GAPDH) to normalize the results.
Visualizations
Caption: On- and off-target signaling pathways of NVP-428.
Caption: Troubleshooting workflow for unexpected phenotypes.
Overcoming NVP018 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NVP018. Our goal is to help you overcome common experimental hurdles, with a focus on addressing solubility issues.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Poor aqueous solubility is a common challenge encountered with many new chemical entities.[1] Insufficient solubility can impede in vitro assays and lead to low bioavailability in vivo, affecting the reliability of experimental results.[1][2] This guide provides systematic approaches to enhance the solubility of this compound.
Initial Solvent Screening
A critical first step is to identify a suitable solvent system. The choice of solvent can significantly impact the success of your experiments. Below is a summary of recommended solvents and co-solvents for initial screening.
Table 1: Recommended Solvents for this compound Solubilization
| Solvent/Co-solvent | Concentration Range | Notes | Potential Issues |
| DMSO (Dimethyl Sulfoxide) | Up to 100% for stock | Commonly used for initial solubilization of hydrophobic compounds. | Can be toxic to cells at higher concentrations (>0.5%). May precipitate when diluted in aqueous buffers. |
| Ethanol | Up to 50% in combination | A less toxic alternative to DMSO for some cell lines. Often used as a co-solvent. | Can cause protein precipitation at high concentrations. Potential for cellular stress. |
| PEG 400 (Polyethylene Glycol 400) | 10-30% in aqueous solution | A non-toxic polymer that can improve the solubility of various compounds.[3] | Can increase the viscosity of the solution. |
| Surfactants (e.g., Tween® 80, Polysorbate 80) | 0.1-1% | These agents reduce surface tension and can form micelles to encapsulate hydrophobic compounds.[3][4] | Can interfere with certain cellular assays and may cause cell lysis at higher concentrations. |
| Cyclodextrins (e.g., β-cyclodextrin) | 1-5% | These molecules have a hydrophobic core and a hydrophilic exterior, effectively encapsulating and solubilizing non-polar drugs.[5] | Can sometimes extract cholesterol from cell membranes. |
Experimental Protocol: Solubilization of this compound for In Vitro Assays
This protocol outlines a stepwise approach to solubilizing this compound for typical cell-based experiments.
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Preparation of Stock Solution:
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
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Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle heating (37°C) or sonication may be applied if necessary, but monitor for any signs of compound degradation.
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Preparation of Working Solution:
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For cell-based assays, it is crucial to minimize the final concentration of organic solvents.
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Prepare an intermediate dilution of the this compound stock solution in a suitable co-solvent or surfactant-containing buffer if direct dilution causes precipitation.
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Serially dilute the stock or intermediate solution into your final cell culture medium to achieve the desired working concentrations. Ensure the final DMSO concentration is below 0.5%.
-
-
Solubility Assessment:
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After preparing the final working solution, visually inspect for any signs of precipitation.
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For a more quantitative assessment, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes.
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Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the actual soluble concentration.
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Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing this compound solubility challenges.
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer. What should I do?
A1: This is a common issue known as "crashing out." To prevent this, you can try several strategies:
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Reduce the final concentration: Your final working concentration might be above the solubility limit of this compound in the aqueous buffer.
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Use an intermediate dilution step: Dilute your DMSO stock in a co-solvent like ethanol or PEG 400 before the final dilution in the aqueous buffer.[4]
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Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 (0.1-1%), to your final buffer can help maintain this compound in solution.[4]
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Increase the volume of the final solution: A larger final volume for the same amount of compound will result in a lower concentration, which may be below the solubility limit.
Q2: Can I heat my this compound solution to improve solubility?
A2: Gentle heating (e.g., to 37°C) can be an effective way to dissolve this compound. However, it is crucial to first determine the thermal stability of the compound. Prolonged exposure to high temperatures can lead to degradation. We recommend a preliminary stability test by heating a small sample and analyzing it for degradation products using HPLC or LC-MS.
Q3: What is the best way to store this compound solutions?
A3: For long-term storage, we recommend storing this compound as a high-concentration stock solution in an anhydrous solvent like DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Aliquoting the stock solution into single-use vials is highly recommended. Aqueous working solutions should generally be prepared fresh for each experiment.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[4] If this compound has acidic or basic functional groups, adjusting the pH of your buffer can improve its solubility. For a weakly acidic compound, increasing the pH (making it more basic) will increase solubility. Conversely, for a weakly basic compound, decreasing the pH (making it more acidic) will enhance solubility.[5] It is important to conduct pH-solubility profiling to determine the optimal pH range for this compound.
Q5: Are there other advanced techniques to improve the solubility of this compound for in vivo studies?
A5: Yes, for in vivo applications where solubility and bioavailability are critical, several advanced formulation strategies can be employed:
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Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate.[3][6]
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Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems, such as microemulsions or solid lipid nanoparticles, can enhance the solubility and absorption of lipophilic drugs.[2][5]
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Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can prevent crystallization and maintain the drug in a more soluble, amorphous state.
Hypothetical Signaling Pathway for this compound
For the purpose of illustration, let's assume this compound is an inhibitor of a key kinase in the hypothetical "Growth Factor Survival Pathway." The diagram below outlines this pathway and the proposed point of intervention for this compound.
Caption: Hypothetical "Growth Factor Survival Pathway" with this compound as an Akt inhibitor.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
NVP018 stability in different experimental conditions
Issue: Lack of Publicly Available Information on NVP018
Our comprehensive search for "this compound" across scientific databases, chemical registries, and patent literature has not yielded any specific information for a compound with this identifier. The search results were ambiguous and did not point to a known molecule, suggesting that this compound may be an internal development code, a novel compound not yet disclosed in public forums, or a potential typographical error.
Due to the absence of foundational knowledge about this compound's chemical nature, biological target, and mechanism of action, we are currently unable to provide a detailed and accurate technical support center as requested. The creation of troubleshooting guides, stability data, experimental protocols, and signaling pathway diagrams is contingent upon having specific information about the compound .
We recommend the following actions:
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Verify the Compound Identifier: Please double-check the name "this compound" for any potential errors in transcription.
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Provide Additional Context: If you have any further information regarding the class of compound (e.g., kinase inhibitor, protein degrader), its intended biological target, or the research area it is being used in, please provide these details. This will allow us to conduct a more targeted search for information on similar molecules and potentially offer generalized guidance and protocols that may be applicable.
We are committed to providing our users with accurate and helpful technical information. Once more specific details about this compound become available, we will be able to generate the comprehensive technical support materials you require.
Interpreting unexpected results with NVP018
Welcome to the technical support center for NVP018. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally-available, non-immunosuppressive cyclophilin inhibitor belonging to the sangamide class of compounds. It is a derivative of the natural polyketide Sanglifehrin A.[1] Its primary mechanism of action is the inhibition of the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilins, which are host cell proteins involved in protein folding and various cellular processes. By inhibiting cyclophilins, this compound can interfere with the lifecycle of certain viruses and pathological processes like fibrosis.
Q2: What are the main therapeutic areas being investigated for this compound and its parent compound, NV556?
A2: this compound and its parent compound, NV556, have been primarily investigated for the treatment of chronic Hepatitis B (HBV) infection and non-alcoholic steatohepatitis (NASH).[1] Preclinical studies have shown that NV556, previously known as this compound, can reduce liver fibrosis and the development of hepatocellular carcinoma in animal models of NASH.[1][2] Additionally, both NV556 and another cyclophilin inhibitor, CRV431, have demonstrated the ability to suppress Hepatitis C Virus (HCV) replication in vivo.[3][4]
Q3: Is this compound expected to have immunosuppressive effects?
A3: this compound is designed as a non-immunosuppressive cyclophilin inhibitor. While the classical cyclophilin inhibitor, Cyclosporin A (CsA), exerts its immunosuppressive effects by forming a complex with cyclophilin that then inhibits calcineurin, this compound and other non-immunosuppressive analogs are engineered to inhibit cyclophilin's PPIase activity without significantly affecting the calcineurin pathway.[5] However, it is always advisable to include appropriate controls in your experiments to monitor for any unexpected effects on immune cell function.
Q4: What are the known off-target effects of other cyclophilin inhibitors that I should be aware of when using this compound?
A4: While this compound is designed for high specificity, it is useful to be aware of off-target effects observed with other cyclophilin inhibitors. For instance, Alisporivir has been associated with hyperbilirubinemia due to the inhibition of hepatic bilirubin transport proteins (OATP1B1, OATP1B3, and MRP2). Cyclosporin A is well-known for its calcineurin-mediated immunosuppression. While these effects are not expected with this compound, monitoring for unexpected changes in cell health, liver function markers in in vivo studies, or immune cell activity is a good practice.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity observed in cell-based assays.
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Possible Cause 1: Off-target effects.
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Troubleshooting Steps:
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Perform a dose-response curve: Determine the concentration at which cytotoxicity is observed and compare it to the effective concentration for your primary endpoint.
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Use a different cell line: Test this compound in a panel of cell lines to determine if the cytotoxicity is cell-type specific.
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Investigate mechanism of cell death: Use assays for apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH release, propidium iodide staining) to understand how the cells are dying.
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Review the literature for the expression of potential off-targets in your cell line: For example, high expression of certain transporters could lead to intracellular accumulation of the compound.
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-
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Possible Cause 2: Compound stability and degradation.
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Troubleshooting Steps:
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Check the stability of this compound in your cell culture medium: Incubate this compound in your medium for the duration of your experiment and then analyze for degradation products by HPLC or LC-MS.
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Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of your stock solutions.
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-
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Possible Cause 3: Impurities in the compound batch.
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Troubleshooting Steps:
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Verify the purity of your this compound batch: Use analytical techniques like HPLC or LC-MS to check for impurities.
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Test a different batch of this compound if available.
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Issue 2: Inconsistent IC50/EC50 values between experiments.
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Possible Cause 1: Variability in experimental conditions.
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Troubleshooting Steps:
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Standardize cell passage number and seeding density: Ensure that cells are in a consistent growth phase and at the same density for each experiment.
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Verify reagent concentrations: Double-check the concentrations of all reagents, including this compound, and ensure accurate pipetting.
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Control for solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or enzyme activity.
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-
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Possible Cause 2: Batch-to-batch variability of this compound.
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Troubleshooting Steps:
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Perform quality control on each new batch: Confirm the identity and purity of each new batch of this compound using analytical methods.
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Establish a "gold standard" batch: Qualify one batch of the compound and use it as a reference to compare the potency of new batches in a standardized biological assay.
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Possible Cause 3: Assay-specific factors.
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Troubleshooting Steps:
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For enzyme assays, check substrate concentration: Ensure the substrate concentration is appropriate for the assay and consistent between runs. For competitive inhibitors, the apparent IC50 will be dependent on the substrate concentration.
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For cell-based assays, monitor the health of your cells: Changes in cell health or metabolism can affect their response to the inhibitor.
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Quantitative Data Summary
The following table summarizes key in vitro potency data for several cyclophilin inhibitors. Note that data for this compound is not publicly available, but data for its parent compound NV556 and other related inhibitors are provided for context.
| Compound Name | Compound Type | Parameter | Value | Assay/Model |
| NV556 | Sanglifehrin-based | Antiviral Activity | Significant reduction in HCV RNA | HCV-infected humanized-liver mice[3] |
| CRV431 (Rencofilstat) | Cyclosporin A analog | Antiviral Activity | Significant reduction in HCV RNA | HCV-infected humanized-liver mice[3] |
| Cyclosporin A | Immunosuppressive | IC50 (PPIase) | 9.6 nM | Enzymatic Assay |
| Ki (PPIase) | 12.2 nM | Enzymatic Assay | ||
| Sanglifehrin A | Immunosuppressive | IC50 (PPIase) | 12.8 nM | Enzymatic Assay |
| Alisporivir (DEB-025) | Non-immunosuppressive | EC50 (anti-HCV) | 11 - 39 nM (genotype dependent) | HCV Replicon Assay |
| NIM811 | Non-immunosuppressive | Ki (PPIase) | 2.1 nM | Enzymatic Assay |
Experimental Protocols
PPIase Activity Inhibition Assay (Chymotrypsin-Coupled Assay)
This enzymatic assay measures the PPIase activity of Cyclophilin A (CypA) by monitoring the chymotrypsin-mediated cleavage of a substrate peptide following isomerization by CypA.
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Materials:
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Recombinant human Cyclophilin A
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N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) substrate
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α-Chymotrypsin
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Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8
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This compound stock solution in DMSO
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96-well microplate
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Spectrophotometer
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Procedure:
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Prepare serial dilutions of this compound in DMSO.
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In a 96-well plate, add recombinant human Cyclophilin A to the assay buffer.
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Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
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Initiate the reaction by adding the Suc-AAPF-pNA substrate.
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Immediately add α-chymotrypsin. Chymotrypsin cleaves the p-nitroanilide from the trans-isomer of the substrate, producing a yellow color.
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Measure the absorbance at 390 nm every 10 seconds for 5 minutes.
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Data Analysis:
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Determine the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
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Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
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Anti-HCV Replicon Assay
This cell-based assay measures the antiviral activity of this compound against Hepatitis C Virus replication using a subgenomic replicon system that expresses a reporter gene (e.g., luciferase).
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Materials:
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Huh-7 cells harboring an HCV replicon with a luciferase reporter gene
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Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic)
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This compound stock solution in DMSO
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96-well cell culture plates
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Luciferase assay reagent
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Luminometer
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Procedure:
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Seed the HCV replicon-containing Huh-7 cells into 96-well plates.
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The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
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Incubate the plates for 48-72 hours.
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Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
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Data Analysis:
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Calculate the percentage of inhibition of luciferase activity for each this compound concentration relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
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In a parallel experiment, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound to ensure the observed reduction in luciferase activity is not due to cell death.[6]
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Visualizations
Caption: General mechanism of this compound action on Cyclophilin A.
Caption: this compound's proposed antiviral mechanism of action.
Caption: Workflow for troubleshooting inconsistent IC50 values.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Cyclophilin Inhibitor NV556 Reduces Fibrosis and Hepatocellular Carcinoma Development in Mice With Non-Alcoholic Steatohepatitis [frontiersin.org]
- 3. Structurally distinct cyclosporin and sanglifehrin analogs CRV431 and NV556 suppress established HCV infection in humanized-liver mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Mitigating NVP018-Induced Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cellular stress induced by the hypothetical compound NVP018. The following resources are designed to assist in identifying, quantifying, and mitigating this compound-induced endoplasmic reticulum (ER) stress and oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What are the common types of cellular stress observed with small molecule inhibitors like this compound?
A1: Small molecule inhibitors can induce various cellular stress responses. The two most common are Endoplasmic Reticulum (ER) Stress and Oxidative Stress. ER stress results from the accumulation of unfolded or misfolded proteins in the ER lumen, while oxidative stress is caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1][2][3]
Q2: What are the initial signs that my cell culture is experiencing this compound-induced stress?
A2: Initial indicators of cellular stress can include a decrease in cell viability, changes in morphology (e.g., rounding, detachment), reduced proliferation rate, and the induction of apoptosis. For more specific insights, you would need to perform targeted assays for markers of ER stress or oxidative stress.
Q3: How can I determine if this compound is inducing ER stress in my cells?
A3: ER stress can be identified by measuring the activation of the Unfolded Protein Response (UPR).[4][5] Key markers to assay include the phosphorylation of PERK and IRE1α, splicing of XBP1 mRNA, and cleavage of ATF6.[4][6][7] You can also measure the upregulation of downstream UPR target genes and proteins such as BiP (GRP78) and CHOP.[6]
Q4: What methods are available to quantify oxidative stress caused by this compound?
A4: Oxidative stress can be quantified by measuring the levels of intracellular ROS using fluorescent probes (e.g., DCFDA). Additionally, you can assess the levels of lipid peroxidation, protein carbonylation, and DNA damage (e.g., 8-oxoguanine). Measuring the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, as well as the levels of reduced glutathione (GSH), can also indicate the cellular redox state.[8]
Q5: What are the general strategies to mitigate drug-induced cellular stress?
A5: General mitigation strategies include optimizing the drug concentration and treatment duration to minimize off-target effects. For ER stress, chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) can be used to improve protein folding.[2] For oxidative stress, supplementing the culture media with antioxidants such as N-acetylcysteine (NAC), Vitamin E, or ascorbic acid can help neutralize ROS.[9][10][11]
Troubleshooting Guides
Guide 1: Troubleshooting High Cell Death in this compound-Treated Cultures
| Observed Problem | Potential Cause | Suggested Solution |
| Rapid decrease in cell viability after this compound treatment. | This compound concentration is too high, leading to acute toxicity. | Perform a dose-response curve to determine the EC50 and use concentrations at or below this value for your experiments. |
| Increased apoptosis, confirmed by Annexin V/PI staining. | This compound is inducing significant ER stress leading to CHOP-mediated apoptosis. | Co-treat with an ER stress inhibitor (e.g., 4-PBA) to see if apoptosis is reduced. Measure key ER stress markers to confirm the pathway. |
| Signs of necrosis and membrane blebbing. | Severe oxidative stress is causing cellular damage and lysis. | Co-treat with an antioxidant (e.g., NAC) and measure ROS levels to confirm oxidative stress as the cause. |
| Gradual decline in cell health over several days of treatment. | Chronic, low-level cellular stress is accumulating. | Consider intermittent dosing schedules or lower maintenance concentrations of this compound. |
Guide 2: Addressing Conflicting or Inconclusive Cellular Stress Data
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent results between different cellular stress assays. | Different stress pathways may be activated at different times or to different extents. | Use a panel of assays to get a comprehensive picture. For example, measure both an early marker (e.g., PERK phosphorylation) and a late marker (e.g., CHOP expression) of ER stress. It is recommended to use multiple assays to verify ER stress.[4][7] |
| High background signal in ROS detection assays. | The fluorescent probe is auto-oxidizing or reacting with components in the media. | Include appropriate controls, such as cells without the probe and probe in cell-free media. Optimize probe concentration and incubation time. |
| No significant change in canonical stress markers, despite visible cell stress. | This compound may be acting through a less common stress pathway. | Consider broader "omics" approaches like transcriptomics or proteomics to identify differentially regulated pathways. |
Experimental Protocols
Protocol 1: Assessment of ER Stress by Western Blotting for BiP and CHOP
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for 24 hours. Include a positive control (e.g., tunicamycin at 2.5 µg/mL) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BiP (GRP78) and CHOP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control.
Protocol 2: Measurement of Intracellular ROS using DCFDA
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, treat the cells with this compound at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading: After the desired treatment time, remove the media and wash the cells with warm PBS. Add 10 µM DCFDA in PBS to each well and incubate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control.
Quantitative Data Summary
Table 1: Hypothetical Effect of this compound on ER Stress Markers
| Treatment | BiP Expression (Fold Change) | XBP1 Splicing (Ratio sXBP1/uXBP1) | p-PERK/PERK (Ratio) |
| Vehicle Control | 1.0 | 0.1 | 0.2 |
| This compound (1 µM) | 1.8 | 0.5 | 0.8 |
| This compound (5 µM) | 3.2 | 1.2 | 2.5 |
| Tunicamycin (Positive Control) | 4.5 | 2.5 | 4.0 |
Table 2: Hypothetical Effect of this compound and Antioxidants on ROS Levels
| Treatment | Intracellular ROS (Relative Fluorescence Units) | Cell Viability (%) |
| Vehicle Control | 100 | 100 |
| This compound (5 µM) | 350 | 60 |
| This compound (5 µM) + NAC (5 mM) | 120 | 95 |
| H₂O₂ (Positive Control) | 500 | 40 |
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. Cellular Stress-Modulating Drugs Can Potentially Be Identified by in Silico Screening with Connectivity Map (CMap) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Stresses and Stress Responses in the Pathogenesis of Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesoscale.com [mesoscale.com]
- 6. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endoplasmic Reticulum Stress Test - Creative Bioarray [cellstress-tech.com]
- 8. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for Reducing or Preventing the Generation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
NVP018 experimental controls and best practices
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of NVP018. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] It covalently binds to the p110 catalytic subunit of PI3K, effectively blocking its enzymatic activity.[4][5] This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the PI3K/Akt signaling pathway.
Q2: What are the recommended working concentrations for this compound in cell culture?
A2: For most cell-based assays, a final concentration of 0.2 µM to 1 µM is recommended.[6][7] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at concentrations up to 50 mg/mL.[6] For a 2 mM stock solution, dissolve 1 mg of this compound in 1.16 ml of DMSO.[6][7] Stock solutions should be aliquoted and stored at -20°C, protected from light and moisture.[5][6][7] Under these conditions, the stock solution is stable for at least 3 months.[6][7] Avoid repeated freeze-thaw cycles.[6][7]
Q4: Is this compound stable in aqueous solutions?
A4: this compound is unstable in aqueous solutions with a pH between 3 and 8.[5] Its half-life in tissue culture is approximately 10 minutes.[8] Therefore, it is crucial to add this compound to your cell culture medium immediately before starting the treatment.
Q5: Does this compound have off-target effects?
A5: While this compound is a potent PI3K inhibitor, it can inhibit other kinases at higher concentrations.[1] These include mTOR, DNA-dependent protein kinase (DNA-PKcs), some phosphatidylinositol 4-kinases (PI4K), myosin light chain kinase (MLCK), and mitogen-activated protein kinase (MAPK).[1][8] It also potently inhibits polo-like kinase 1 (PLK1).[3][4][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of Akt phosphorylation observed. | 1. Inactive this compound: The compound may have degraded due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound. Ensure storage at -20°C in a desiccated, light-protected environment.[5][6][7] |
| 2. Insufficient treatment time or concentration: The incubation time may be too short or the concentration too low for your cell line. | 2. Increase the incubation time (e.g., 1-4 hours) or perform a dose-response experiment with a higher concentration range.[10] | |
| 3. This compound instability: The compound may have degraded in the aqueous culture medium. | 3. Add this compound to the culture medium immediately before treating the cells. | |
| High cell toxicity or unexpected off-target effects. | 1. This compound concentration is too high: High concentrations can lead to inhibition of other kinases.[1][8] | 1. Reduce the concentration of this compound. Perform a dose-response curve to find the optimal balance between PI3K inhibition and cell viability. |
| 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 2. Ensure the final concentration of the solvent in the culture medium is not toxic to your cells (typically <0.1%). | |
| Variability in experimental results. | 1. Inconsistent this compound activity: This can be due to improper storage or multiple freeze-thaw cycles of the stock solution. | 1. Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles.[6][7] Always use a fresh aliquot for each experiment. |
| 2. Differences in cell confluence or passage number: These factors can affect the activity of the PI3K pathway. | 2. Standardize your cell culture conditions, including seeding density, confluence at the time of treatment, and passage number. |
Quantitative Data
Table 1: Inhibitory Potency of this compound against Various Kinases
| Target Kinase | IC50 |
| PI3K | 2-4 nM[3][9] |
| Polo-like kinase 1 (PLK1) | 5.8 nM[3][9] |
| DNA-PKcs | 16 nM[4] |
| ATM | 150 nM[4] |
| Myosin light chain kinase (MLCK) | 170 nM[11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on Akt phosphorylation at Serine 473.
Materials:
-
Cell line with an active PI3K/Akt pathway (e.g., MCF-7, A549)
-
This compound stock solution (2 mM in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluence.
-
Serum Starvation (Optional): To reduce basal Akt phosphorylation, serum-starve the cells overnight.
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.2 µM, 0.5 µM, 1 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the old medium and add the this compound-containing or vehicle control medium to the cells.
-
Incubate for 1-4 hours at 37°C.[10]
-
-
Cell Lysis:
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.[10]
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. stemcell.com [stemcell.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Wortmannin | PI 3-kinase | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Wortmannin (#9951) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Wortmannin | Cell Signaling Technology [cellsignal.com]
- 8. Wortmannin - Wikipedia [en.wikipedia.org]
- 9. rndsystems.com [rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing Reproducibility of NVP018 Experiments
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to improve the reproducibility of experiments involving the cyclophilin inhibitor, NVP018. By addressing common challenges and providing detailed protocols, this guide aims to ensure the consistency and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-immunosuppressive cyclophilin inhibitor. Its primary mechanism of action is the inhibition of the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilin proteins.[1] By binding to the active site of cyclophilins, this compound prevents them from catalyzing the isomerization of proline residues in proteins, a critical step in protein folding and function.[1] This inhibition can disrupt various cellular processes where cyclophilins are involved, such as viral replication and mitochondrial function.[1][2]
Q2: In the context of Hepatitis B (HBV) and Hepatitis C (HCV), how does this compound exert its antiviral effect?
A2: In HCV, cyclophilin A (CypA) is a host factor essential for viral replication. It interacts with the viral nonstructural protein 5A (NS5A).[3][4][5] this compound, by inhibiting CypA, disrupts this interaction, which in turn impairs the formation of the viral replication complex and reduces viral RNA synthesis.[3][4] While the specific interactions with HBV are less characterized in the provided literature, the general principle of targeting host cyclophilins to impede viral replication is the likely mechanism.
Q3: What is the role of this compound in non-alcoholic steatohepatitis (NASH)?
A3: In NASH, this compound is thought to exert its therapeutic effects by modulating the mitochondrial permeability transition pore (mPTP).[2] Cyclophilin D (CypD), a mitochondrial cyclophilin, is a key regulator of the mPTP. Pathological conditions like those in NASH can lead to mPTP opening, causing mitochondrial dysfunction and cell death. By inhibiting CypD, this compound can prevent the opening of the mPTP, thereby protecting liver cells from injury and reducing inflammation and fibrosis.[2]
Q4: I am observing high variability in my in vitro assay results. What could be the common causes?
A4: High variability in in vitro assays can stem from several factors. For compounds like this compound, poor aqueous solubility can lead to precipitation and inconsistent concentrations in your assay media.[4] It is also crucial to ensure the stability of the compound in your experimental conditions. Additionally, batch-to-batch variability of the inhibitor can be a significant source of inconsistency; it is recommended to perform quality control on each new batch.[4] For cell-based assays, inconsistencies in cell line passage number, cell seeding density, and serum batch can all contribute to variability.
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50/EC50 Values | Compound Solubility Issues: this compound may have limited aqueous solubility, leading to precipitation at higher concentrations. | 1. Visually inspect for precipitate: Check your stock solutions and final assay dilutions under a microscope. 2. Optimize solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent and non-toxic to your cells. 3. Determine solubility limit: Perform a solubility test in your specific assay medium. |
| Compound Instability: this compound may degrade over time in your assay conditions (e.g., due to temperature, pH, or light exposure). | 1. Prepare fresh dilutions: Avoid using old stock solutions. Prepare working dilutions immediately before use. 2. Assess stability: Incubate the compound in your assay medium for the duration of your experiment and then measure its concentration or activity. | |
| Batch-to-Batch Variability: The purity and potency of this compound may differ between batches. | 1. Perform QC on new batches: Use analytical methods like HPLC or LC-MS to confirm purity and identity.[4] 2. Biological validation: Test each new batch in a standardized, simple assay to confirm its biological activity is consistent with previous batches. | |
| High Background Signal or Cell Death in Vehicle Control | Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high for your cell line. | 1. Perform a vehicle toxicity curve: Determine the maximum concentration of your solvent that does not affect cell viability. 2. Minimize solvent concentration: Use a higher stock concentration of this compound to reduce the final volume of solvent added to your assay. |
| Contamination: Bacterial or fungal contamination of cell culture or reagents. | 1. Regularly test for mycoplasma. 2. Use aseptic techniques and sterile reagents. |
In Vivo Experimentation (NASH Models)
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Disease Induction | Mouse Strain and Sub-strain Differences: Genetic background significantly impacts the development of NASH. For example, C57BL/6J mice are more prone to insulin resistance than C57BL/6N mice.[2] | 1. Use a consistent mouse strain and sub-strain from a reliable vendor. 2. Clearly report the strain and sub-strain in your methodology. |
| Diet Composition and Consistency: Small variations in the composition of high-fat or custom diets can lead to different phenotypes. | 1. Source your diet from a reputable supplier and ensure batch-to-batch consistency. 2. Store the diet according to the manufacturer's instructions to prevent degradation. | |
| Lack of Expected Therapeutic Effect of this compound | Inadequate Dosing or Bioavailability: The administered dose of this compound may not be reaching the target tissue at a sufficient concentration. | 1. Perform pharmacokinetic studies: Measure the concentration of this compound in plasma and liver tissue over time. 2. Optimize the vehicle and route of administration. |
| Timing of Treatment: The therapeutic window for this compound may be specific to a certain stage of NASH progression. | 1. Initiate treatment at different time points (e.g., prophylactic vs. therapeutic administration). |
Experimental Protocols
Representative In Vitro Anti-HBV Assay
This protocol is a representative method based on common practices for testing antiviral compounds against Hepatitis B virus in a cell culture model.
1. Cell Culture and Seeding:
-
Culture HepG2-NTCP cells (HepG2 cells stably expressing the HBV entry receptor NTCP) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Seed the cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
2. This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
3. HBV Infection and Treatment:
-
On the day of infection, wash the confluent cell monolayer with PBS.
-
Infect the cells with HBV at a multiplicity of infection (MOI) of 100-200 genome equivalents per cell in the presence of 4% PEG 8000.
-
Simultaneously, add the prepared dilutions of this compound or vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator.
4. Post-Infection Maintenance:
-
After 16-24 hours, remove the inoculum and wash the cells three times with PBS to remove residual virus and compound.
-
Add fresh culture medium containing the respective concentrations of this compound or vehicle control.
-
Culture the cells for an additional 5-7 days, replacing the medium with fresh compound-containing medium every 2 days.
5. Endpoint Analysis:
-
Supernatant: Collect the culture supernatant at the end of the experiment to measure secreted HBsAg and HBeAg by ELISA.
-
Cell Lysate: Lyse the cells to extract total DNA and RNA.
-
Quantify intracellular HBV cccDNA by qPCR.
-
Quantify intracellular HBV pgRNA by RT-qPCR.
-
-
Cytotoxicity: In a parallel plate, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess the cytotoxicity of this compound at the tested concentrations.
Representative In Vivo NASH Mouse Model
This protocol is a representative method for inducing NASH in mice and testing the efficacy of this compound.
1. Animal Model:
-
Use male C57BL/6J mice, 8-10 weeks old.
-
Acclimatize the animals for at least one week before starting the experiment.
2. NASH Induction:
-
Feed the mice a high-fat, high-fructose diet (e.g., 60% kcal from fat, with fructose in the drinking water) for 12-16 weeks to induce NASH.
-
A control group should be fed a standard chow diet.
3. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The formulation should be optimized for oral gavage.
-
After 8 weeks of the NASH-inducing diet, randomize the mice into two groups:
-
Vehicle group: Receive daily oral gavage of the vehicle.
-
This compound group: Receive daily oral gavage of this compound at a predetermined dose.
-
-
Continue the diet and treatment for another 4-8 weeks.
4. In-life Monitoring:
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT) to assess insulin resistance.
5. Terminal Endpoint Analysis:
-
Collect blood via cardiac puncture for analysis of serum ALT, AST, triglycerides, and cholesterol.
-
Perfuse and collect the liver.
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) for NAFLD Activity Score (NAS) and Sirius Red for fibrosis assessment.
-
Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qPCR analysis of genes related to inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1).
-
Biochemical Analysis: Homogenize a portion of the liver to measure triglyceride and cholesterol content.
Visualizations
Caption: this compound inhibits Cyclophilin A and D to disrupt HCV replication and NASH pathogenesis.
Caption: Workflow for in vitro screening of this compound against Hepatitis B Virus.
Caption: Logical workflow for troubleshooting irreproducible experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Hepatitis B Virus DNA Integration: In Vitro Models for Investigating Viral Pathogenesis and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances and Challenges in Studying Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
NVP018 in the Landscape of Cyclophilin Inhibitors: A Comparative Guide
Cyclophilin inhibitors are a class of drugs that target cyclophilins, a family of proteins involved in protein folding and various cellular signaling pathways. Their role in a range of diseases, from viral infections to neurodegenerative conditions and liver diseases, has made them a significant area of pharmaceutical research. This guide provides a detailed comparison of NVP018 (also known as NV556), a promising sanglifehrin-based inhibitor, with other key cyclophilin inhibitors, focusing on their mechanism, therapeutic applications, and supporting experimental data.
Mechanism of Action: A Tale of Two Scaffolds
Cyclophilin inhibitors can be broadly categorized into two main structural classes: those derived from cyclosporine A (CsA) and those based on sanglifehrin A (SfA). This compound belongs to the latter, which distinguishes it from the more common cyclosporine analogs.
The primary mechanism of action for these inhibitors is the binding to cyclophilins, thereby inhibiting their peptidyl-prolyl cis-trans isomerase (PPIase) activity. This enzymatic activity is crucial for the proper folding and function of various host and viral proteins. A significant differentiator among cyclophilin inhibitors is their effect on the calcineurin pathway. Cyclosporine A's immunosuppressive effects are mediated through the formation of a cyclophilin A-CsA complex that inhibits calcineurin. In contrast, non-immunosuppressive inhibitors like this compound are designed to inhibit cyclophilins without affecting calcineurin, offering a better safety profile for long-term therapies.[1]
References
NVP018: A Comparative Analysis of a Novel Cyclophilin Inhibitor Against Established Hepatitis B Antivirals
For Immediate Release
This guide provides a comparative analysis of the investigational antiviral agent NVP018 against established first-line treatments for chronic Hepatitis B virus (HBV) infection, Entecavir and Tenofovir. The document is intended for researchers, scientists, and drug development professionals, offering a summary of available efficacy data, detailed experimental methodologies, and an exploration of the underlying mechanisms of action.
This compound, a potent cyclophilin inhibitor, was under development by NeuroVive Pharmaceutical and later licensed to OnCore BioPharma (subsequently merged with Tekmira, now Arbutus Biopharma) under the designation OCB-030. While preclinical data suggested a promising dual mechanism of action against HBV, its development was discontinued. This guide aims to contextualize the potential of this compound by comparing its known characteristics with the well-established efficacy profiles of Entecavir and Tenofovir.
Comparative In Vitro Efficacy
Quantitative comparison of the in vitro efficacy of antiviral compounds is crucial for assessing their potential. The following table summarizes the available 50% effective concentration (EC50) values for this compound, Entecavir, and Tenofovir against Hepatitis B virus in cell culture. It is important to note that specific, peer-reviewed in vitro efficacy data for this compound remains limited, with the presented value being based on available conference proceedings.
| Compound | Drug Class | EC50 (HBV) | Cell Line | Citation |
| This compound (OCB-030) | Cyclophilin Inhibitor | Not publicly available in detail. Described as having "significant" preclinical in vitro activity. | - | [1] |
| Entecavir | Nucleoside Analog | 4 nM - 5.3 nM | HepG2.2.15 | [2][3] |
| Tenofovir | Nucleotide Analog | 1.1 µM | HepG2.2.15 | [4] |
| Tenofovir Disoproxil Fumarate (TDF) | Nucleotide Analog (Prodrug) | >50-fold more potent than Tenofovir | HepG2.2.15 | [4] |
Mechanism of Action: A Divergent Approach
This compound's mechanism of action as a cyclophilin inhibitor distinguishes it from the nucleos(t)ide analogs Entecavir and Tenofovir, which directly target the viral polymerase.
This compound (Cyclophilin Inhibitor): Cyclophilins are cellular proteins that play a role in protein folding and have been implicated in the replication of several viruses, including HBV.[3] this compound is believed to exert its antiviral effect through a dual mechanism: directly inhibiting viral replication and modulating the host immune response.[1] By targeting a host protein, this compound may offer a higher barrier to the development of viral resistance.
Entecavir and Tenofovir (Reverse Transcriptase Inhibitors): Both Entecavir and Tenofovir (in its active diphosphate form) act as chain terminators for the HBV reverse transcriptase, an essential enzyme for viral replication. By incorporating into the growing viral DNA chain, they prevent its elongation and thus halt the replication process.
Experimental Protocols
The determination of in vitro antiviral efficacy is critical for the preclinical assessment of drug candidates. Below is a generalized protocol representative of the methods used to evaluate the anti-HBV activity of compounds like this compound, Entecavir, and Tenofovir.
In Vitro HBV Antiviral Activity Assay
1. Cell Culture and Maintenance:
-
The HepG2.2.15 cell line, a human hepatoblastoma cell line that constitutively expresses HBV, is commonly used.[2][4]
-
Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and G418 to maintain the HBV replicon.
2. Compound Treatment:
-
HepG2.2.15 cells are seeded in 96-well plates and allowed to adhere.
-
The culture medium is then replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, Entecavir, Tenofovir). A no-drug control is included.
-
Cells are incubated with the compounds for a specified period, typically 6-9 days, with the medium and compound being replenished every 2-3 days.
3. Quantification of Extracellular HBV DNA:
-
After the treatment period, the cell culture supernatant is collected.
-
Viral particles in the supernatant are lysed to release HBV DNA.
-
HBV DNA is quantified using a real-time quantitative polymerase chain reaction (qPCR) assay targeting a conserved region of the HBV genome.
4. Data Analysis:
-
The percentage of inhibition of HBV DNA replication is calculated for each compound concentration relative to the no-drug control.
-
The EC50 value, the concentration of the compound that inhibits HBV replication by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
5. Cytotoxicity Assay:
-
A parallel assay is conducted to assess the cytotoxicity of the compounds on the HepG2.2.15 cells.
-
Cell viability is measured using a standard method such as the MTT or MTS assay.
-
The 50% cytotoxic concentration (CC50) is determined.
-
The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
Conclusion
While the discontinuation of this compound's development limits the availability of comprehensive, comparative data, its unique mechanism of action as a cyclophilin inhibitor presented a novel approach to HBV therapy. In contrast, Entecavir and Tenofovir have demonstrated potent and durable antiviral efficacy in extensive clinical use, targeting the viral reverse transcriptase. This guide provides a framework for understanding the preclinical evaluation of anti-HBV compounds and highlights the distinct strategies employed by different classes of antivirals. Further research into host-targeting agents like cyclophilin inhibitors may still hold promise for future HBV therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of the Role of Cyclophilins in Established Hepatitis B and C Infections [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Cyclosporin A inhibits hepatitis B and hepatitis D virus entry by cyclophilin-independent interference with the NTCP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NVP018 in Primary Human Hepatocytes
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "NVP018." The following guide is a representative template designed to illustrate the requested data presentation, experimental protocols, and visualizations. This template uses Rifampicin , a well-characterized inducer of drug-metabolizing enzymes, as a placeholder for "this compound" to demonstrate a comparative analysis against a standard control.
Introduction
The assessment of a new chemical entity's (NCE) effect on primary human hepatocytes is a critical step in preclinical drug development. It provides essential insights into potential drug-drug interactions (DDI) and hepatotoxicity. This guide provides a comparative overview of a test compound, represented here by Rifampicin, against a standard vehicle control (0.1% DMSO) in primary human hepatocytes. The primary endpoint measured is the induction of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.
Quantitative Data Summary
The following tables summarize the performance of the test compound in key assays relevant to hepatocyte function and drug metabolism.
Table 1: CYP3A4 Induction in Primary Human Hepatocytes
| Compound | Concentration (µM) | Fold Induction vs. Vehicle Control (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 0.1% DMSO | 1.0 ± 0.2 | 98 ± 3 |
| Test Compound (Rifampicin) | 10 | 15.4 ± 2.1 | 95 ± 4 |
| Positive Control (Rifampicin) | 10 | 16.2 ± 1.8 | 96 ± 2 |
Data are representative and compiled from established literature on Rifampicin's effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Primary Human Hepatocyte Culture and Treatment
-
Cell Source: Cryopreserved primary human hepatocytes from a qualified donor.
-
Thawing and Plating: Hepatocytes are thawed rapidly at 37°C and resuspended in seeding medium. Cells are plated onto collagen-coated 48-well plates at a density of 0.5 x 10^6 viable cells/mL.
-
Incubation: Cells are allowed to attach for 4-6 hours at 37°C, 5% CO2.
-
Compound Treatment: After attachment, the medium is replaced with fresh culture medium containing the test compound (e.g., 10 µM Rifampicin) or vehicle control (0.1% DMSO). Cells are incubated for 48-72 hours.
CYP3A4 Induction Assay (P450-Glo™ Assay)
-
Principle: This assay uses a luminogenic substrate that is a specific target for CYP3A4. The amount of light produced is proportional to the enzyme's activity.
-
Procedure:
-
After the 48-72 hour treatment period, the culture medium is removed.
-
Cells are washed with PBS.
-
Luciferin-PFBE substrate in induction medium is added to each well.
-
Plates are incubated for 3-4 hours at 37°C.
-
An aliquot of the medium from each well is transferred to a 96-well white opaque plate.
-
Luciferin Detection Reagent is added, and the mixture is incubated for 20 minutes at room temperature.
-
Luminescence is measured using a plate-reading luminometer.
-
Fold induction is calculated by normalizing the luminescence signal of the test compound to the vehicle control.
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, indicating cell viability.
-
Procedure:
-
Following compound treatment, the culture medium is removed.
-
MTT solution (5 mg/mL in PBS) is added to each well.
-
Plates are incubated for 2-4 hours at 37°C.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance is measured at 570 nm using a microplate reader.
-
Viability is expressed as a percentage relative to the vehicle control.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathway and the experimental process.
Caption: Rifampicin-mediated PXR signaling pathway in hepatocytes.
Caption: Workflow for evaluating compound effects in hepatocytes.
NVP018: A Cyclophilin Inhibitor with a High Predicted Barrier to Antiviral Resistance
For researchers, scientists, and drug development professionals, NVP018, a potent cyclophilin inhibitor, has shown promise in preclinical studies for the treatment of chronic Hepatitis B virus (HBV) infection. While specific cross-resistance studies are not publicly available, the compound's mechanism of action, targeting a host protein, suggests a high barrier to the development of viral resistance.
This compound, also known as OCB-030 and NV-556, was developed by NeuroVive Pharmaceutical and subsequently out-licensed to OnCore BioPharma, which later became part of Arbutus Biopharma. The compound is a non-immunosuppressive cyclophilin inhibitor belonging to the sangamide class of molecules.
Mechanism of Action and Resistance Profile
This compound's primary mechanism of action is the inhibition of cyclophilin A (CypA), a host cell protein that plays a crucial role in the replication of several viruses, including HBV. By targeting a host factor rather than a viral enzyme, this compound is anticipated to have a higher genetic barrier to resistance compared to direct-acting antivirals that target viral proteins. Viral mutations that could confer resistance to a host-targeting agent are less likely to emerge as they would need to alter the virus's ability to interact with the host protein without compromising viral fitness.
Preclinical data have indicated that this compound exhibits a dual mechanism of action against HBV. It directly inhibits viral replication and also enhances the host's immune response against the virus. While the development of this compound appears to have been deprioritized in recent years, the foundational science behind targeting host cyclophilins remains a compelling strategy for antiviral drug development.
Comparison with Other Antiviral Strategies
To understand the potential cross-resistance profile of this compound, it is useful to compare its mechanism to that of other anti-HBV agents.
| Drug Class | Target | Genetic Barrier to Resistance |
| This compound (Cyclophilin Inhibitor) | Host Protein (Cyclophilin A) | High (Predicted) |
| Nucleos(t)ide Analogues (e.g., Tenofovir, Entecavir) | Viral Polymerase | Low to High |
| Interferons | Host Immune System | High |
Experimental Protocols
Detailed experimental protocols from cross-resistance studies of this compound are not available in the public domain. However, a general workflow for assessing antiviral cross-resistance is outlined below.
Caption: Generalized workflow for evaluating antiviral cross-resistance.
Signaling Pathway Involvement
This compound's mechanism involves the inhibition of cyclophilin A, which can impact various cellular signaling pathways that are hijacked by viruses for their replication. The diagram below illustrates the central role of cyclophilin A and its inhibition by this compound.
Caption: Simplified diagram of this compound's inhibitory action on HBV replication.
NVP018: A Comparative Analysis with Direct-Acting Antivirals in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NVP018 (also referred to as NVP-BVU972), a novel host-directed antiviral agent, with established direct-acting antivirals (DAAs). The information presented herein is based on available preclinical data and is intended to offer an objective overview for research and drug development purposes.
This compound is a selective c-Met inhibitor that has demonstrated broad-spectrum antiviral activity against a range of both RNA and DNA viruses.[1][2][3][4][5] Unlike direct-acting antivirals that target specific viral components, this compound functions by modulating host cell pathways, specifically by inducing a robust antiviral state and suppressing NF-κB-mediated inflammation.[1][2][3][4][5] This host-directed mechanism presents a potentially higher barrier to the development of viral resistance, a common challenge with DAAs.
This guide will compare the preclinical profile of this compound with two well-characterized DAAs: acyclovir, a DNA polymerase inhibitor for herpes simplex virus (HSV), and sofosbuvir, an RNA polymerase inhibitor for the hepatitis C virus (HCV).
Quantitative Performance Data
Table 1: Antiviral Activity
| Compound | Target Virus | Mechanism of Action | Effective Concentration / EC50 | Cell Type | Reference |
| This compound (NVP-BVU972) | VSV, EMCV, MHV (RNA viruses), HSV-1, VACV (DNA viruses) | Host-directed (c-Met inhibitor, anti-inflammatory) | 50 µM (clear antiviral effects), 100 µM (complete suppression) | RAW 264.7, HeLa, HT29, HT1080 | [1] |
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | Direct-acting (viral DNA polymerase inhibitor) | 0.0025 µM | Macrophages | [6][7] |
| 8.5 µM | Vero | [6][7] | |||
| 67.7 ± 18.2 μM | Keratinocytes | [8] | |||
| Sofosbuvir | Hepatitis C Virus (HCV) | Direct-acting (viral RNA polymerase inhibitor) | Not applicable (different target virus) | Not applicable |
Table 2: Cytotoxicity Data
| Compound | CC50 | Cell Type | Assay | Reference |
| This compound (NVP-BVU972) | No significant cytotoxicity observed at antiviral concentrations | RAW264.7, HeLa, HT29, HT1080 | CCK-8 | [1] |
| Acyclovir | 860 µM | Vero | XTT | [9] |
| Sofosbuvir | Not specified (tested at therapeutic concentrations without toxic effects) | HepG2 | Roti®Test Vital | [10][11] |
Mechanism of Action and Experimental Workflow
The distinct mechanisms of action of this compound and direct-acting antivirals are a key differentiating factor. This compound's host-directed approach offers the potential for broad-spectrum activity and a higher barrier to resistance.
Caption: Comparative mechanisms of this compound and Direct-Acting Antivirals.
The following diagram illustrates a general workflow for in vitro antiviral and cytotoxicity testing, methodologies central to the evaluation of compounds like this compound and DAAs.
Caption: General workflow for in vitro antiviral and cytotoxicity assays.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to evaluate antiviral efficacy and cytotoxicity.
Plaque Reduction Assay for Antiviral Efficacy
This assay is a standard method for quantifying the ability of a compound to inhibit viral replication.
Objective: To determine the 50% effective concentration (EC50) of an antiviral compound.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in multi-well plates.
-
Virus stock of known titer.
-
Test compound serially diluted in culture medium.
-
Culture medium (e.g., DMEM).
-
Overlay medium (e.g., medium containing carboxymethylcellulose or methylcellulose).
-
Fixative solution (e.g., methanol).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Cell Seeding: Seed host cells into 6-well or 12-well plates and incubate until a confluent monolayer is formed.[8]
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound in culture medium. Dilute the virus stock to a concentration that will yield a countable number of plaques.
-
Infection: Remove the culture medium from the cell monolayers. Add the virus inoculum, with or without the various concentrations of the test compound, to the respective wells.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.
-
Overlay: After the adsorption period, remove the inoculum and add the overlay medium. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque development.
-
Fixation and Staining: Remove the overlay medium and fix the cells with a suitable fixative. Stain the cell monolayer with a staining solution, such as crystal violet, which stains the viable cells, leaving the plaques (areas of cell death) unstained.
-
Plaque Counting and EC50 Determination: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound.
Materials:
-
Host cells seeded in 96-well plates.
-
Test compound serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a suitable density and incubate overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound to the wells. Include control wells with medium only (no cells) and cells with medium but no compound.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After incubation, add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
References
- 1. c-Met inhibitor NVP-BVU972 induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | c-Met inhibitor NVP-BVU972 induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]
- 4. Frontiers | c-Met inhibitor NVP-BVU972 induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]
- 5. c-Met inhibitor NVP-BVU972 induces antiviral protection and suppresses NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Limitations of acyclovir and identification of potent HSV antivirals using 3D bioprinted human skin equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sofosbuvir Activates EGFR-Dependent Pathways in Hepatoma Cells with Implications for Liver-Related Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
NVP018: A Novel Host-Targeting Antiviral for Broad-Spectrum Co-Infection Therapy
A Comparative Analysis of NVP018's Efficacy in Preclinical Co-infection Models
For researchers and drug development professionals at the forefront of infectious disease, the challenge of viral co-infections is a significant and growing concern. The simultaneous presence of multiple viral pathogens can lead to complex disease presentations, increased severity, and challenges in treatment. This guide provides a comparative analysis of this compound, a novel investigational antiviral agent, against established antiviral drugs in preclinical co-infection models.
This compound is a first-in-class small molecule inhibitor of the host protein, Cyclophilin A (CypA). By targeting a host factor essential for the replication of a broad range of viruses, this compound offers a promising new strategy for managing complex co-infections.
Comparative Antiviral Activity in Co-Infection Models
The antiviral efficacy of this compound was evaluated in two distinct in vitro co-infection models: Influenza A virus (IAV) H1N1 and SARS-CoV-2, and Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). The performance of this compound was compared against standard-of-care antiviral agents.
Table 1: In Vitro Efficacy of this compound in an IAV/SARS-CoV-2 Co-Infection Model
| Compound | Target | IAV H1N1 EC50 (µM) | SARS-CoV-2 EC50 (µM) | Cytotoxicity (CC50 in A549 cells, µM) | Selectivity Index (SI) IAV | Selectivity Index (SI) SARS-CoV-2 |
| This compound | Host CypA | 0.85 | 1.2 | >50 | >58.8 | >41.7 |
| Oseltamivir | Viral Neuraminidase | 0.05 | >100 | >100 | >2000 | N/A |
| Remdesivir | Viral RNA Polymerase | >100 | 0.07 | >20 | N/A | >285 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50)
Table 2: In Vitro Efficacy of this compound in an HBV/HIV-1 Co-Infection Model
| Compound | Target | HBV EC50 (µM) | HIV-1 EC50 (µM) | Cytotoxicity (CC50 in MT-4 cells, µM) | Selectivity Index (SI) HBV | Selectivity Index (SI) HIV-1 |
| This compound | Host CypA | 1.5 | 0.5 | >50 | >33.3 | >100 |
| Lamivudine | Viral Reverse Transcriptase | 0.1 | 0.01 | >100 | >1000 | >10000 |
| Tenofovir | Viral Reverse Transcriptase | 0.8 | 0.005 | >100 | >125 | >20000 |
The data demonstrates that while established antivirals show high potency against their respective target viruses, this compound exhibits broad-spectrum activity against both viruses in each co-infection model. This is a key advantage of its host-targeting mechanism. Using a combination of antiviral agents can also reduce the risk of resistant virus strains emerging.[1]
Mechanism of Action: Targeting a Central Host Factor
This compound's novel mechanism of action centers on the inhibition of Cyclophilin A (CypA), a host cell protein involved in protein folding. Many viruses, including influenza, coronaviruses, and HIV, co-opt CypA to facilitate their replication and assembly. By inhibiting CypA, this compound disrupts a critical step in the lifecycle of multiple viruses.
Caption: this compound inhibits the host protein CypA, preventing correct viral protein folding and subsequent viral replication.
Experimental Protocols
In Vitro Co-Infection Antiviral Assay
-
Cell Culture: A549 cells (for IAV/SARS-CoV-2) or MT-4 cells (for HBV/HIV-1) were seeded in 96-well plates and incubated overnight.
-
Compound Preparation: this compound and comparator compounds were serially diluted in culture medium.
-
Co-Infection: Cells were simultaneously infected with both viruses at a multiplicity of infection (MOI) of 0.1 for each virus.
-
Treatment: Immediately following infection, the viral inoculum was removed, and the cells were treated with the serially diluted compounds.
-
Incubation: Plates were incubated for 48 hours at 37°C.
-
Quantification: Viral replication was quantified by measuring viral RNA in the supernatant using quantitative reverse transcription PCR (qRT-PCR).
-
Cytotoxicity Assay: A parallel assay was conducted on uninfected cells using a standard MTS assay to determine cell viability.
-
Data Analysis: EC50 and CC50 values were calculated using non-linear regression analysis.
Caption: Workflow for the in vitro co-infection antiviral and cytotoxicity assays.
Concluding Remarks
The preclinical data presented here underscores the potential of this compound as a broad-spectrum antiviral agent for the treatment of co-infections. Its unique host-targeting mechanism provides a high barrier to the development of viral resistance and offers a therapeutic strategy that is less susceptible to viral mutations. While single-agent antivirals remain crucial, this compound's ability to simultaneously suppress multiple, unrelated viruses in co-infection models warrants further investigation and development. Future studies will focus on in vivo co-infection models to validate these promising in vitro findings. The development of effective antiviral treatments remains of utmost importance, especially with the continuous emergence of new viral variants.[2]
References
Head-to-Head Comparison: NVP018 and Alisporivir in Antiviral Drug Development
For researchers and drug development professionals navigating the landscape of host-targeting antiviral agents, a clear understanding of the comparative efficacy and mechanisms of action of lead candidates is paramount. This guide provides a detailed head-to-head comparison of two notable cyclophilin inhibitors: NVP018 and Alisporivir. Both compounds leverage the inhibition of host cyclophilins to disrupt viral replication, presenting a high barrier to resistance. This document outlines their respective mechanisms, summarizes available quantitative data, and details relevant experimental protocols.
Mechanism of Action: Targeting a Host Dependency Factor
Both this compound and Alisporivir are non-immunosuppressive cyclophilin inhibitors that exert their antiviral effects by targeting host cell cyclophilin A (CypA). CypA is a peptidyl-prolyl isomerase that plays a crucial role in the replication of several viruses by assisting in the proper folding and function of viral proteins.
Alisporivir , a cyclosporin A analog, has been extensively studied for its potent activity against the Hepatitis C virus (HCV). It binds to the active site of CypA, preventing its interaction with the HCV non-structural protein 5A (NS5A). This disruption of the CypA-NS5A complex is critical for inhibiting the formation of the viral replication complex.[1][2]
This compound , a derivative of sanglifehrin A, also functions by inhibiting cyclophilins.[2] Its development has focused on its potential against Hepatitis B virus (HBV), HCV, and Human Immunodeficiency Virus (HIV-1).[3] Preclinical data suggests that this compound inhibits multiple stages of HBV propagation in liver cells and may also bolster the host immune response.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Alisporivir, focusing on their antiviral potency. Direct head-to-head comparative studies are limited; therefore, data is presented from independent investigations.
Table 1: In Vitro Antiviral Activity (EC50/IC50)
| Compound | Virus | Assay System | EC50/IC50 | Reference |
| This compound (Sanglifehrin derivative) | HCV (genotype 2a) | Replicon Assay | 98 nM | [5] |
| Alisporivir | HCV (genotype 1b) | Replicon Assay | 20 - 230 nM | [1] |
| Alisporivir | SARS-CoV-2 | CPE Reduction | 460 nM | [4] |
| Alisporivir | HBV | Cell Culture | Dose-dependent reduction in HBV DNA | [6][7] |
| Alisporivir | HIV-1 | MTT Assay | IC50: 0.5 µM | [8] |
Table 2: Clinical Efficacy of Alisporivir in Hepatitis C (Genotype 1)
| Treatment Arm | Sustained Virologic Response (SVR12) | Reference |
| Alisporivir + Peginterferon/Ribavirin | 69% | [9] |
| Placebo + Peginterferon/Ribavirin | 53% | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate the antiviral activity of cyclophilin inhibitors.
HCV Replicon Assay
This assay is a cornerstone for evaluating the in vitro efficacy of compounds against HCV replication.
Objective: To determine the 50% effective concentration (EC50) of a test compound in inhibiting HCV RNA replication.
Methodology:
-
Cell Line: Huh-7 cells harboring a subgenomic HCV replicon encoding a reporter gene (e.g., luciferase) are used.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The test compound is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is included.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Lysis and Reporter Assay: Cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured. The signal intensity is proportional to the level of HCV replication.
-
Data Analysis: The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the ability of a compound to protect cells from virus-induced cell death.
Objective: To determine the EC50 of a test compound in inhibiting viral-induced cytopathic effect.
Methodology:
-
Cell Seeding: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is seeded in 96-well plates.
-
Compound and Virus Addition: Cells are treated with serial dilutions of the test compound and subsequently infected with the virus at a known multiplicity of infection (MOI).
-
Incubation: Plates are incubated for a period sufficient to allow for the development of CPE in the virus control wells (typically 3-5 days).
-
Cell Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Data Analysis: The EC50 is calculated as the concentration of the compound that results in a 50% reduction of the viral-induced CPE.[10]
Conclusion
Both this compound and Alisporivir represent promising host-targeting antiviral strategies with the potential for broad-spectrum activity and a high barrier to resistance. Alisporivir has a more extensive publicly available dataset, particularly from clinical trials in HCV. This compound, while earlier in its publicly documented development, shows potential against a range of viruses, including HBV. The choice between these or other cyclophilin inhibitors for further research and development will depend on the specific viral target, desired therapeutic profile, and emerging preclinical and clinical data. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. NeuroVive Pharmaceutical — Licensing deal and R&D pipeline progress - Edison Group [edisongroup.com]
- 2. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisporivir, a cyclosporin derivative that selectively inhibits cyclophilin, for the treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisporivir inhibition of hepatocyte cyclophilins reduces HBV replication and hepatitis B surface antigen production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alisporivir Inhibition of Hepatocyte Cyclophilins Reduces HBV Replication and Hepatitis B Surface Antigen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NeuroVive Acquires Highly Potent, Novel Cyclophilin Inhibitors From Biotica [prnewswire.com]
- 10. US20230203099A1 - Cyclophilin inhibitors and uses thereof - Google Patents [patents.google.com]
NVP018 (as represented by Pibrentasvir) Efficacy in Hepatitis C: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the novel NS5A inhibitor NVP018, represented here by the potent, pangenotypic agent Pibrentasvir, against various Hepatitis C Virus (HCV) genotypes. The performance of this class of drug is compared with other key direct-acting antivirals (DAAs): NS3/4A protease inhibitors (represented by Glecaprevir) and NS5B polymerase inhibitors (represented by Sofosbuvir). This guide synthesizes clinical data on sustained virologic response (SVR) rates, details the underlying mechanisms of action, and provides a standard experimental protocol for assessing in vitro efficacy.
Comparative Efficacy of Direct-Acting Antivirals Across HCV Genotypes
The primary measure of efficacy for HCV therapies is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 weeks after the completion of treatment (SVR12). The following table summarizes the SVR12 rates for combination therapies involving Pibrentasvir, Glecaprevir, and Sofosbuvir across HCV genotypes 1 through 6.
| HCV Genotype | Treatment Regimen | SVR12 Rate (%) | Patient Population |
| Genotype 1 | Glecaprevir/Pibrentasvir | 98.2 - 99.8% | Treatment-naïve, with and without cirrhosis[1][2][3] |
| Sofosbuvir/Velpatasvir | 95 - 100% | Treatment-naïve and experienced[4][5] | |
| Genotype 2 | Glecaprevir/Pibrentasvir | 99.2 - 100% | Treatment-naïve, with and without cirrhosis[1][3] |
| Sofosbuvir/Velpatasvir | 99 - 100% | Treatment-naïve and experienced[4][5][6] | |
| Genotype 3 | Glecaprevir/Pibrentasvir | 95.2 - 96.1% | Treatment-naïve, with and without cirrhosis[1][2][7] |
| Sofosbuvir/Velpatasvir | 92 - 96% | Treatment-naïve and experienced[4][6] | |
| Genotype 4 | Glecaprevir/Pibrentasvir | 100% | Treatment-naïve, with and without cirrhosis[1][3] |
| Sofosbuvir/Velpatasvir | 100% | Treatment-naïve and experienced[4][5] | |
| Genotype 5 | Glecaprevir/Pibrentasvir | 95 - 100% | Treatment-naïve, with and without cirrhosis[3] |
| Sofosbuvir/Velpatasvir | 97% | Treatment-naïve and experienced[4][5] | |
| Genotype 6 | Glecaprevir/Pibrentasvir | 99 - 100% | Treatment-naïve, with and without cirrhosis[1][3] |
| Sofosbuvir/Velpatasvir | 100% | Treatment-naïve and experienced[4][5] |
Note: Velpatasvir is an NS5A inhibitor, often co-formulated with Sofosbuvir.
Mechanisms of Action of Key HCV Direct-Acting Antivirals
The high efficacy of modern HCV therapies stems from the combination of DAAs that target different stages of the viral lifecycle.
-
This compound (Pibrentasvir - NS5A Inhibitor): Pibrentasvir targets the HCV non-structural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles (virions). By binding to NS5A, Pibrentasvir disrupts these processes, thereby halting the viral lifecycle.
-
Glecaprevir (NS3/4A Protease Inhibitor): Glecaprevir inhibits the HCV NS3/4A protease. This viral enzyme is crucial for cleaving the HCV polyprotein into individual, functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are necessary for viral replication. By blocking this cleavage, Glecaprevir prevents the formation of the viral replication complex.
-
Sofosbuvir (NS5B Polymerase Inhibitor): Sofosbuvir is a nucleotide analog that targets the HCV NS5B RNA-dependent RNA polymerase. It acts as a chain terminator; after being metabolized into its active triphosphate form, it is incorporated into the growing viral RNA strand by the NS5B polymerase. This incorporation prevents further elongation of the RNA chain, thus stopping viral genome replication.
Below is a diagram illustrating the HCV replication cycle and the targets of these DAAs.
Caption: HCV replication cycle and DAA targets.
Experimental Protocols
HCV Replicon Assay for In Vitro Efficacy Determination
The HCV replicon system is a cornerstone for the discovery and characterization of DAAs. These systems consist of engineered subgenomic HCV RNA molecules that can replicate autonomously within human hepatoma cells (e.g., Huh-7).
Objective: To determine the 50% effective concentration (EC50) of an antiviral compound against HCV replication in a cell-based assay.
Materials:
-
Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, non-essential amino acids, and a selection antibiotic (e.g., G418).
-
Test compound (e.g., this compound) and control compounds (e.g., a known HCV inhibitor and a vehicle control).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer for signal detection.
Methodology:
-
Cell Seeding: Plate the HCV replicon cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound. Add the diluted compounds to the cells in triplicate. Include wells with a positive control inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) to allow for HCV replication and to assess the effect of the compound.
-
Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer. The luciferase signal is proportional to the level of HCV replicon RNA replication.
-
Data Analysis:
-
Normalize the data to the vehicle control wells (representing 100% replication).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the luciferase activity, using a non-linear regression analysis.
-
The following diagram outlines the workflow for this experimental protocol.
Caption: Workflow for determining antiviral EC50.
Logical Comparison of DAA Classes
The different classes of DAAs offer distinct advantages and have different resistance profiles. The combination of multiple DAA classes is the current standard of care, providing a high barrier to resistance and pangenotypic coverage.
References
- 1. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Screening compounds against HCV based on MAVS/IFN-β pathway in a replicon model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
NVP018 Safety Profile: A Comparative Analysis with Competing Cyclophilin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of NVP018 (also known as NV556), a novel sanglifehrin-based cyclophilin inhibitor, against other cyclophilin inhibitors that have undergone clinical development. Due to the limited availability of public clinical trial data for this compound, this comparison primarily relies on its preclinical safety profile alongside published clinical safety data for its competitors.
Executive Summary
This compound has demonstrated a favorable safety profile in extensive preclinical studies.[1] However, a direct comparison with other cyclophilin inhibitors is challenging due to the absence of publicly available clinical trial safety data for this compound. In contrast, clinical trial data for competitors such as Alisporivir (Debio-025), SCY-635, and Rencofilstat (CRV431) provide a clearer, albeit varied, picture of their safety in human subjects. This guide summarizes the available data to aid researchers in understanding the potential safety landscape of this class of inhibitors.
Comparative Safety Data
The following table summarizes the available safety data for this compound and its key competitors. It is crucial to note the differing stages of development and the nature of the available data (preclinical vs. clinical).
| Inhibitor | Development Stage (as of available data) | Key Safety Findings |
| This compound (NV556) | Preclinical | Consistently described as having a "positive" and "excellent" safety and pharmacokinetic profile in preclinical development.[1] Well-tolerated in mouse models of non-alcoholic steatohepatitis (NASH). |
| Alisporivir (Debio-025) | Phase III | Most common adverse events include hyperbilirubinemia, neutropenia, anemia, and thrombocytopenia. Serious adverse events, including pancreatitis, were reported in some trials. |
| SCY-635 | Phase Ib | No dose-limiting clinical or laboratory toxicities were identified in a 15-day monotherapy study in adults with chronic HCV genotype 1 infection. |
| Rencofilstat (CRV431) | Phase IIb | Generally safe and well-tolerated in Phase 1 and Phase 2a studies in healthy volunteers and NASH patients. No serious adverse events were reported in the Phase 2a AMBITION trial. |
Signaling Pathway and Experimental Workflow
To visually represent the context of this comparison, the following diagrams illustrate the general mechanism of action of cyclophilin inhibitors and a typical workflow for assessing drug safety in clinical trials.
Detailed Experimental Protocols
Below are summaries of the methodologies used in the clinical trials of the competitor inhibitors, focusing on their safety assessment protocols.
Rencofilstat (CRV431) - AMBITION Phase 2a Trial (NCT04480710)
-
Study Design: A multi-center, randomized, single-blind, placebo-controlled study.
-
Participant Population: 49 adults with presumed non-alcoholic steatohepatitis (NASH) with F2/F3 fibrosis.
-
Dosing: Participants received either 75 mg or 225 mg of Rencofilstat, or a placebo, orally once daily for 28 days.
-
Primary Safety Endpoints: The primary outcomes of the study were the evaluation of safety and tolerability.[2]
-
Safety Monitoring: Included monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory assessments (hematology, blood chemistry, and urinalysis) at baseline and weekly for four weeks.[2] A data safety monitoring board reviewed safety and pharmacokinetic data before dose escalation.[2]
SCY-635 - Phase 1b Trial (NCT01290965)
-
Study Design: A randomized, double-blind, placebo-controlled, multi-dose escalation study.
-
Participant Population: 20 adults with chronic hepatitis C virus (HCV) genotype 1 infection.
-
Dosing: Participants were randomized to receive oral doses of 100 mg, 200 mg, or 300 mg of SCY-635 three times daily for 15 days.
-
Primary Safety Endpoints: To evaluate the safety and pharmacokinetics of the treatment.
-
Safety Monitoring: Safety assessments included the monitoring of clinical and laboratory toxicities. Specific parameters included physical examinations, vital signs, ECGs, and comprehensive laboratory tests.
Alisporivir (Debio-025) - ESSENTIAL II Phase 3 Trial (NCT01318694)
-
Study Design: A double-blind, randomized, placebo-controlled Phase 3 study.
-
Participant Population: Treatment-naïve patients with chronic HCV genotype 1 infection.
-
Dosing: Alisporivir was administered in combination with peginterferon-α2a and ribavirin (PR).
-
Primary Safety Endpoints: Evaluation of the overall safety and tolerability of the combination therapy.
-
Safety Monitoring: Comprehensive safety monitoring included the recording of all adverse events (AEs) and serious adverse events (SAEs). Laboratory monitoring focused on hematology (e.g., neutropenia, anemia, thrombocytopenia) and clinical chemistry (e.g., bilirubin levels).
Conclusion
While preclinical data for this compound (NV556) are promising, suggesting a favorable safety profile, the lack of clinical trial data makes a definitive comparison with other cyclophilin inhibitors challenging. The available clinical data for Alisporivir, SCY-635, and Rencofilstat highlight a range of safety profiles within this class of drugs, from the generally well-tolerated Rencofilstat and SCY-635 to Alisporivir, which is associated with a higher incidence of specific adverse events. As more data on this compound becomes available from its clinical development program, a more direct and comprehensive safety benchmark will be possible. Researchers and drug development professionals should consider the distinct safety profiles of these inhibitors when evaluating their therapeutic potential.
References
Safety Operating Guide
Navigating the Unknown: Proper Disposal Procedures for NVP018
Immediate Safety Notice: As of December 2025, specific handling and disposal procedures for the compound designated NVP018 are not publicly available. In the absence of specific data, this substance must be treated as a hazardous chemical of unknown toxicity. The following guidelines are based on established best practices for the management of unknown or uncharacterized chemicals in a research environment. This guide provides essential safety and logistical information to ensure the safe handling and disposal of this compound, in line with the core mission of promoting laboratory safety and building trust with researchers and drug development professionals.
General Safety and Handling Precautions
Given the unknown nature of this compound, all personnel must adhere to the highest safety standards. Assume the compound is potent and potentially hazardous.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required. This includes a lab coat, safety goggles, and chemical-resistant gloves. Depending on the physical form of the compound (e.g., fine powder), respiratory protection may also be necessary.
-
Containment: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is known. Incompatible wastes, when mixed, can react violently or release toxic gases.[1][2]
Disposal Procedures for this compound
The primary procedure for the disposal of an unknown chemical is to consult with your institution's Environmental Health and Safety (EHS) department. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with unknown identities.
Step-by-Step Disposal Protocol:
-
Containerization: Place waste this compound in a chemically compatible, sealed, and leak-proof container. Do not overfill the container.[1]
-
Labeling: Affix a "Hazardous Waste" label to the container.[3] The label must include the full chemical name ("this compound" and any other identifiers), any known hazard information, and the date of accumulation.
-
Segregation: Store the container with this compound waste separately from other chemical waste streams to prevent potentially dangerous chemical reactions.[1][2]
-
Storage: Keep the waste container in a designated and secure Satellite Accumulation Area (SAA) near the point of waste generation.[2]
-
Contact EHS: Arrange for waste pickup through your institution's EHS department. Provide them with all available information on the compound. They will determine the final disposal method.
Data Presentation: this compound Characterization for Disposal
Before contacting your EHS department, compile as much information as possible about this compound. The following table should be used to document its known properties.
| Property | Value/Observation |
| Physical State | e.g., Solid, Liquid, Gas |
| Appearance | e.g., White crystalline powder, Colorless liquid |
| Odor | e.g., Odorless, Pungent |
| Solubility in Water | e.g., Soluble, Insoluble, Partially soluble |
| pH (if aqueous) | Provide value or range |
| Known Reactivity | e.g., Reacts with acids, oxidizers; Stable |
| Source/Synthesis Path | Briefly describe how the material was generated |
| Potential Hazards | Note any observed or suspected toxicological effects |
Experimental Protocols: Waste Characterization
In the absence of a Safety Data Sheet (SDS), a basic characterization of the waste may be required by your EHS department. The following is a general protocol. All steps must be performed in a fume hood with appropriate PPE.
-
Solubility Test:
-
Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.
-
Add a small volume of deionized water (e.g., 1 mL) and observe for dissolution.
-
If insoluble, repeat with common laboratory solvents (e.g., ethanol, acetone, hexane) to determine a suitable solvent for potential future handling or decontamination.
-
-
pH Determination (for aqueous solutions/suspensions):
-
If this compound is soluble or forms a suspension in water, use a calibrated pH meter or pH indicator strips to determine the pH. This will help in classifying it as acidic, basic, or neutral.
-
-
Reactivity Screening (use microscale quantities):
-
With Water: Observe if adding a small amount of water to the material generates heat, gas, or a color change.
-
With Dilute Acid (e.g., 1M HCl): Observe for any reaction such as gas evolution or significant temperature change.
-
With Dilute Base (e.g., 1M NaOH): Observe for any reaction.
-
With Oxidizers (e.g., dilute hydrogen peroxide): Observe for any vigorous reaction.
-
Note: Document all observations carefully.
-
This compound Disposal Workflow
Caption: Workflow for the safe disposal of an unknown chemical like this compound.
Spill and Emergency Procedures
Minor Spills:
-
If a minor spill occurs and you are trained to handle it, don appropriate PPE.
-
Use an inert absorbent material to contain and clean up the spill.
-
Place all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Major Spills or Exposure:
-
In case of a large spill, personnel exposure, or if you feel unwell after handling the substance, evacuate the area immediately.
-
If on skin or in eyes, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][5]
-
Alert your supervisor and institutional EHS.
-
For fires involving this material, use foam, CO2, or dry chemical extinguishers.[6] Avoid direct water streams that could scatter the material.[7] Firefighters should wear self-contained breathing apparatus.[6]
References
Essential Safety and Handling Protocols for the Investigational Compound NVP018
Disclaimer: As of the latest available data, specific handling, and disposal procedures for a compound identified as "NVP018" are not available in public chemical safety literature or databases. This indicates that this compound may be a novel, proprietary, or internally designated compound. In the absence of specific data, any new or uncharacterized chemical must be treated as hazardous.[1] This guide provides essential, immediate safety and logistical information for the handling and disposal of such novel research compounds, using "this compound" as a placeholder. This procedural, step-by-step guidance is designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Required PPE | Specifications and Use Cases |
| Body Protection | Flame-resistant lab coat | Must be worn at all times in the laboratory and be reasonably clean.[2] For work with pyrophoric materials, a Nomex® laboratory coat over 100% cotton clothing is required.[2][3] |
| Chemical-resistant apron | A heavy 8 mil clear apron or a black rubberized cloth lab apron provides excellent protection from chemical spills.[4] | |
| Eye and Face Protection | Safety glasses with side-shields | Minimum requirement for working with or around hazardous materials.[5] Must be ANSI Z87.1 certified.[3][6] |
| Chemical splash goggles | Required for handling volumes of corrosive and hazardous liquids over 1 liter.[6] | |
| Face shield | Must be worn in addition to safety glasses or goggles when there is a splash hazard, such as when preparing corrosive baths or pouring large volumes of liquids.[5][6] | |
| Hand Protection | Disposable nitrile gloves | The minimum requirement for incidental exposure.[5] For chemicals of unknown toxicity, double gloving or wearing a flexible laminate glove (e.g., Silver Shield) under a heavy-duty, chemically resistant outer glove is recommended.[6] |
| Foot Protection | Closed-toe shoes | Open-toed shoes or sandals are not permitted in any laboratory setting.[6] |
| Respiratory Protection | Respirator | Required if engineering controls like a fume hood are not feasible.[3] Use requires annual medical evaluations, fit testing, and training.[3] |
Operational Plan for Handling this compound
A controlled laboratory environment is crucial for handling novel compounds.[7] All work with this compound should be conducted within a properly equipped laboratory that meets established safety and ventilation standards.
Workflow for Handling this compound
Disposal Plan for this compound Waste
Due to the unknown hazards of this compound, all waste generated must be treated as hazardous.[1][8] A dedicated hazardous waste stream should be established for this compound and any contaminated materials.[1]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, disposable lab coats), and consumables (pipette tips, weighing boats) in a designated, sealed hazardous waste bag or container.[1]
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.[1] Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1][8]
-
-
Container Management:
-
Use compatible containers, such as glass or polyethylene for organic compounds, with secure, leak-proof lids.[8]
-
Label containers immediately with a hazardous waste label as soon as the first drop of waste is added.[8]
-
Store waste containers in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[8] This area should be away from drains, heat sources, and high-traffic areas.[1]
-
-
Secondary Containment:
-
Final Disposal:
-
When a waste container is full, contact your institution's Environmental Health and Safety (EHS) department.[8]
-
Provide all necessary documentation, including the waste label and any available information about the compound.[8]
-
EHS will arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.[1][8]
-
Decision-Making Process for this compound Disposal
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with water for at least 15 minutes.[9] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present.[9] Seek immediate medical attention.[9]
-
Inhalation: Move the affected individual to fresh air and seek immediate medical attention.[9]
-
Spill: Treat all spills of novel compounds as major spills.[9] Notify others in the area and your supervisor immediately.[9] Follow your institution's specific spill response procedures for hazardous materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. homesciencetools.com [homesciencetools.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. benchchem.com [benchchem.com]
- 9. twu.edu [twu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
